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  • Product: 7-fluoro-4-hydroxyquinolin-2(1H)-one
  • CAS: 71886-20-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-fluoro-4-hydroxyquinolin-2(1H)-one: A Privileged Scaffold in Drug Discovery

Executive Summary: 7-fluoro-4-hydroxyquinolin-2(1H)-one is a heterocyclic compound built upon the quinolinone core, a structure recognized as a "privileged scaffold" in medicinal chemistry. Its unique arrangement of atom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 7-fluoro-4-hydroxyquinolin-2(1H)-one is a heterocyclic compound built upon the quinolinone core, a structure recognized as a "privileged scaffold" in medicinal chemistry. Its unique arrangement of atoms, including a strategically placed fluorine, imparts specific physicochemical and biological properties that make it a valuable building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of its molecular identity, synthesis, biological significance, and applications for researchers and drug development professionals. We will delve into the technical details of its properties, provide a validated synthesis protocol, and explore the rationale behind its use in modern drug discovery.

Introduction: The Quinolinone Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1] Its derivatives are found in a wide array of natural products and synthetic drugs, exhibiting a vast spectrum of pharmacological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] This versatility has cemented the quinoline framework as a "privileged scaffold"—a molecular core that is capable of binding to multiple biological targets with high affinity.[4][5]

The 4-hydroxyquinolin-2(1H)-one tautomer, in particular, has garnered significant attention. This structural motif is present in numerous bioactive compounds and serves as a crucial intermediate in organic synthesis.[6][7] The introduction of a fluorine atom at the 7-position further refines the molecule's properties. Fluorine, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[8] This strategic fluorination makes 7-fluoro-4-hydroxyquinolin-2(1H)-one a highly attractive starting point for designing next-generation therapeutics.

Molecular Identity and Physicochemical Profile

Chemical Structure and Identifiers

The foundational step in understanding any chemical entity is to establish its precise structure and associated identifiers.

  • IUPAC Name: 7-Fluoro-4-hydroxy-1H-quinolin-2-one

  • Tautomerism: It's critical to recognize that this compound exists in equilibrium between the keto (-one) and enol (-ol) forms, with the 4-hydroxy-2-quinolone form generally being predominant.

IdentifierValueSource
CAS Number 71886-20-9[9]
Molecular Formula C₉H₆FNO₂N/A
Molecular Weight 179.15 g/mol N/A
Physicochemical Properties

The physical properties of a compound dictate its behavior in both chemical reactions and biological systems. While specific experimental data for this exact compound is sparse in publicly available literature, properties can be inferred from closely related analogs like 7-Fluoro-4-hydroxycoumarin.

PropertyEstimated Value / ObservationRationale / Significance
Appearance Likely an off-white to pale yellow solid.Based on analogs like 7-fluoro-4-hydroxycoumarin.[10]
Melting Point Expected to be >200 °C.High melting points are characteristic of planar, hydrogen-bonding capable heterocyclic systems.[10]
Solubility Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF).The hydroxy and ketone groups allow for hydrogen bonding, but the aromatic core limits aqueous solubility.
pKa The 4-hydroxyl group is acidic (estimated pKa ~7-9).This acidity is crucial for its role in hydrogen bonding at physiological pH and influences its solubility and interaction with biological targets.
Spectroscopic Signature
  • ¹H NMR: Aromatic protons would appear in the δ 7.0-8.0 ppm range, with splitting patterns influenced by the fluorine atom (J-coupling). The C3 proton would appear as a singlet around δ 5.5-6.0 ppm. The N-H and O-H protons would be broad singlets, with chemical shifts dependent on solvent and concentration.

  • ¹³C NMR: The carbonyl carbon (C2) would be significantly downfield (>160 ppm). The carbon bearing the fluorine (C7) would show a large one-bond C-F coupling constant.

  • FT-IR: Characteristic peaks would include a broad O-H stretch (~3200-3400 cm⁻¹), an N-H stretch (~3100-3300 cm⁻¹), and a strong C=O stretch (~1650-1680 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 180.04.

Synthesis and Purification Workflow

Retrosynthetic Analysis and Strategic Approach

The synthesis of 4-hydroxyquinolin-2-ones is well-established in organic chemistry. A common and effective method is the cyclization of an appropriately substituted aniline with a malonic acid derivative. For 7-fluoro-4-hydroxyquinolin-2(1H)-one, the most logical precursors are 3-fluoroaniline and diethyl malonate. The reaction proceeds via an initial acylation followed by a thermally-induced intramolecular cyclization (Conrad-Limpach-Knorr reaction).

Detailed Step-by-Step Synthesis Protocol

This protocol describes a robust method for the laboratory-scale synthesis of the title compound.

Step 1: N-Acylation of 3-Fluoroaniline

  • To a round-bottom flask, add 3-fluoroaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2-3 hours with stirring. The reaction can be monitored by TLC for the disappearance of the starting aniline.

  • Allow the mixture to cool to approximately 100 °C. Add ethanol (2-3 volumes) to the reaction mixture to precipitate the intermediate, diethyl 2-((3-fluorophenyl)amino)maleate.

  • Cool the mixture in an ice bath, filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Thermal Cyclization

  • Place the dried intermediate from Step 1 into a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

  • Heat the mixture to 240-250 °C under a nitrogen atmosphere. The cyclization reaction is typically complete within 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature. The product, 7-fluoro-4-hydroxyquinolin-2(1H)-one, will precipitate from the solvent.

  • Dilute the mixture with a non-polar solvent like hexanes to facilitate complete precipitation.

  • Filter the crude product and wash thoroughly with hexanes to remove the high-boiling point solvent.

Purification and Characterization Protocol
  • The crude solid is often contaminated with residual solvent and byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water or DMF) is the preferred method of purification.

  • Wash the purified crystals with a minimal amount of cold solvent and dry under high vacuum.

  • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to the expected spectroscopic signatures outlined in Section 2.3.

Workflow Visualization

Synthesis_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Thermal Cyclization cluster_2 Purification & Analysis A 3-Fluoroaniline + Diethyl Malonate B Heat (140-150°C) A->B C Precipitate with Ethanol B->C D Filter & Dry Intermediate C->D E Intermediate in Diphenyl Ether D->E Intermediate F Heat (240-250°C) E->F G Precipitate & Dilute with Hexanes F->G H Filter & Wash Crude Product G->H I Recrystallize from Ethanol/Water H->I Crude Product J Dry Final Product I->J K Spectroscopic Characterization (NMR, MS) J->K L L K->L Pure Compound

Caption: Synthesis and purification workflow for 7-fluoro-4-hydroxyquinolin-2(1H)-one.

Biological Significance and Applications in Drug Discovery

The 7-fluoro-4-hydroxyquinolin-2(1H)-one scaffold is a precursor and key structural element in a variety of biologically active molecules. Its value lies in its ability to be chemically modified at several positions (e.g., the nitrogen at position 1, the carbon at position 3) to generate libraries of compounds for screening.

Rationale for the 7-Fluoro Substitution

The fluorine atom at the C7 position is not merely an incidental feature; it is a strategic design element.

  • Metabolic Blocking: The C-F bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a position susceptible to metabolism can block this pathway, thereby increasing the compound's half-life and oral bioavailability.[8]

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can decrease the basicity of the quinoline nitrogen, which can alter receptor binding affinity and cell permeability.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in a target protein's active site, potentially increasing binding affinity and potency.

Known Biological Activities of Derivatives

While 7-fluoro-4-hydroxyquinolin-2(1H)-one itself is primarily a building block, its derivatives have shown promise in several therapeutic areas. The quinolin-2(1H)-one core is found in compounds with antitumor, anti-inflammatory, and antiplatelet activities.[6][13] For example, derivatives of this scaffold have been investigated as:

  • Antibacterial Agents: The broader quinolone class is famous for its antibacterial properties, and new derivatives are continually being explored to combat resistance.[14][15] The fluorine at C6 (a related position) is a hallmark of the highly successful fluoroquinolone antibiotics, enhancing DNA gyrase binding.[8]

  • Anticancer Agents: Many quinoline-based compounds function as kinase inhibitors or topoisomerase inhibitors, which are key targets in oncology.[4][16]

  • Antiviral Compounds: Certain quinolinone structures have been identified as inhibitors of viral enzymes, such as HIV integrase.[14]

Structure-Activity Relationship (SAR) Logic

The functional groups of 7-fluoro-4-hydroxyquinolin-2(1H)-one provide clear handles for chemical modification, allowing for systematic exploration of the structure-activity relationship.

SAR_Diagram Structure 7-fluoro-4-hydroxyquinolin-2(1H)-one (Structural Image Placeholder) N1 N1-Position: Alkylation/Arylation to modulate lipophilicity and explore new binding pockets. C3 C3-Position: Substitution with alkyl or aryl groups can influence potency and selectivity. OH4 4-OH Group: Essential for H-bonding. Can be converted to ether to probe pocket size. F7 7-Fluoro Group: Enhances metabolic stability and binding affinity. Key for pharmacokinetics. N1->Structure C3->Structure OH4->Structure F7->Structure

Caption: Key modification points for SAR studies on the 7-fluoro-4-hydroxyquinolin-2(1H)-one scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, 7-fluoro-4-hydroxyquinolin-2(1H)-one should be handled with appropriate care.

  • Safety: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Handling: Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

7-fluoro-4-hydroxyquinolin-2(1H)-one represents a confluence of desirable traits for a medicinal chemistry scaffold: a privileged core structure, strategic fluorination for improved drug-like properties, and multiple points for synthetic diversification. Its utility as a foundational building block ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on incorporating this scaffold into diversity-oriented synthesis platforms and using it in fragment-based drug design to develop highly potent and selective modulators of new and challenging biological targets. The insights gained from this versatile molecule will undoubtedly contribute to the development of the next generation of medicines.

References

  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
  • Quinoline: An Attractive Scaffold in Drug Design. PubMed.
  • An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed.
  • Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Books.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Scientific & Academic Publishing.
  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Fluorine in drug discovery: Role, design and case studies.
  • SYNTHESIS OF 7-SUBSTITUTED-4-HYDROXYQUINOLIN-2(1H)-ONE FOR ANTI- BACTERIAL AND ANTI-FUNGAL ACTIVITY.
  • 86-95-3|4-Hydroxyquinolin-2(1H)-one|BLD Pharm. BLD Pharm.
  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • Some reactions of 4-hydroxy-2(1H)-quinolinones.
  • Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. PubMed.
  • 7-Fluoro-4-hydroxycoumarin | CAS 2145-27-9. Ossila.
  • Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Deriv

Sources

Exploratory

Comprehensive Technical Guide: Tautomerism of 7-Fluoro-4-hydroxyquinolin-2(1H)-one in Solution

Executive Summary & Structural Landscape 7-Fluoro-4-hydroxyquinolin-2(1H)-one represents a critical scaffold in medicinal chemistry, serving as a precursor for third-generation fluoroquinolone antibiotics and antipsychot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Landscape

7-Fluoro-4-hydroxyquinolin-2(1H)-one represents a critical scaffold in medicinal chemistry, serving as a precursor for third-generation fluoroquinolone antibiotics and antipsychotics (e.g., Brexpiprazole intermediates). Understanding its tautomeric behavior is not merely academic; it dictates reactivity during synthesis and binding affinity in pharmacological targets.

This guide provides a definitive analysis of the molecule's dynamic equilibrium in solution. Unlike simple heterocycles, this system exhibits a dual-tautomeric manifold :

  • Lactam-Lactim Tautomerism at the C2 position.

  • Keto-Enol Tautomerism at the C4 position.

The Tautomeric Square

In solution, the molecule theoretically exists in four primary forms. However, thermodynamic stability is heavily skewed by the 7-fluoro substituent and solvent polarity.

Tautomerism Dione Quinoline-2,4-dione (Diketo form) Less Stable Enol_2 4-Hydroxyquinolin-2(1H)-one (2-oxo-4-hydroxy) DOMINANT SPECIES Dione->Enol_2 Keto-Enol Shift Enol_4 2-Hydroxyquinolin-4(1H)-one (2-hydroxy-4-oxo) Rare Dione->Enol_4 Lactam-Lactim Enol_2->Dione Diol Quinoline-2,4-diol (Dienol form) Aromatic but unstable Enol_2->Diol Lactam-Lactim Enol_4->Diol Keto-Enol Diol->Enol_2

Figure 1: The thermodynamic landscape of 7-fluoro-4-hydroxyquinolin-2(1H)-one. The Green node represents the experimentally observed species in polar aprotic solvents (DMSO, DMF).

Thermodynamics & Electronic Effects

The 4-hydroxy-2-oxo tautomer is thermodynamically preferred in solution due to the preservation of the aromatic benzene ring and the high resonance stability of the cis-amide (lactam) linkage.

The Fluorine Effect (C7 Position)

The fluorine atom at position 7 exerts a specific electronic influence that modulates this equilibrium compared to the non-fluorinated parent:

  • Inductive Effect (-I): Fluorine withdraws electron density from the benzene ring, increasing the acidity of the N-H proton (pKa

    
     11-12) and the C4-OH proton.
    
  • Mesomeric Effect (+M): While fluorine is a

    
    -donor, the -I effect dominates at the meta-position relative to the ring junction (C8a), stabilizing the negative charge on the nitrogen in the conjugate base.
    
  • Result: The 7-fluoro group reinforces the stability of the lactam (2-one) form by pulling electron density away from the nitrogen, making the lone pair less available for aromatization to the lactim (2-OH) form.

Analytical Characterization Protocols

To validate the tautomeric state in your specific application, follow these self-validating protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for distinguishing the tautomers. The key differentiator is the signal for H-3 .

  • If Diketo (2,4-dione): H-3 appears as a methylene (

    
    ) signal at 
    
    
    
    3.0–4.0 ppm.
  • If Enol (4-hydroxy-2-one): H-3 appears as a sharp olefinic singlet at

    
     5.8–6.0 ppm.
    
Protocol: 1H and 19F NMR Characterization

Objective: Confirm the 4-hydroxy-2-one structure and assess purity.

  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Reasoning: DMSO disrupts intermolecular hydrogen bonding, breaking up dimers that form in the solid state, yielding sharp monomeric signals.

      
       often leads to broad signals due to poor solubility and aggregation.
      
  • Sample Preparation:

    • Dissolve 10 mg of analyte in 0.6 mL DMSO-d6.

    • Add 1 drop of TFA-d (optional) if exchangeable protons are too broad, but avoid initially to observe the OH/NH signals.

  • Acquisition Parameters:

    • 1H: 16 scans, 30° pulse, D1 = 1.0 sec.

    • 19F: 32 scans, proton-decoupled (if available) or coupled to extract

      
      . Reference to internal 
      
      
      
      (0 ppm) or external standard.
Data Interpretation Table (DMSO-d6)
NucleusSignalChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
AssignmentStructural Proof
1H H-3 5.85 - 5.95 Singlet -C3-H Confirms Enol Form (Olefinic proton). Absence of CH2 signal rules out diketo.
1H H-87.10 - 7.20dd

C8-HOrtho-coupling to 7-F.
1H H-67.05 - 7.15dt

C6-HMeta-coupling to 7-F.
1H H-57.80 - 7.90dd

C5-HDeshielded by C4-OH/C=O.
1H NH11.50 - 11.80Broad s-N1-HConfirms Lactam (2-one).
1H OH12.00 - 13.00Very Broad-C4-OHConfirms 4-Hydroxy.
19F F-7-105 to -115Multiplet-C7-FDiagnostic for F-substitution.
UV-Vis Spectroscopy & Solvatochromism

The tautomeric equilibrium is sensitive to solvent polarity.

  • Protocol: Prepare

    
     M solutions in Methanol, Acetonitrile, and Water (buffered pH 7).
    
  • Observation:

    • Lactam (2-one) form: Strong absorption

      
       nm.
      
    • Lactim (2-OH) form: If promoted (e.g., by pH > 12), a bathochromic shift is observed.

    • Fluorescence: The 7-fluoro derivative is highly fluorescent. The Stokes shift is larger in polar protic solvents due to excited-state intramolecular proton transfer (ESIPT) possibilities, though the 2-one form is generally stable.

Experimental Workflow for Tautomer Identification

This workflow ensures you do not misidentify the species due to aggregation or impurities.

Workflow Start Synthesized/Purchased 7-F-4-OH-quinolin-2-one Solubility Solubility Test (DMSO vs CHCl3) Start->Solubility NMR_Prep Prepare DMSO-d6 Sample (Conc: 15-20 mM) Solubility->NMR_Prep Dissolves H1_Acq Acquire 1H NMR NMR_Prep->H1_Acq Check_H3 Decision: Check H-3 Signal H1_Acq->Check_H3 Result_Enol Singlet @ 5.9 ppm = 4-Hydroxy-2-one Form (Valid) Check_H3->Result_Enol Singlet Result_Keto Multiplet @ 3.5 ppm = 2,4-Dione Form (Rare/Impure) Check_H3->Result_Keto CH2 Signal F19_Acq Acquire 19F NMR Confirm F-Regiochemistry Result_Enol->F19_Acq

Figure 2: Step-by-step decision tree for confirming tautomeric identity using NMR.

Synthesis & Purification Notes

When synthesizing this molecule (e.g., via cyclization of diethyl malonate with 3-fluoroaniline), the reaction conditions dictate the initial tautomeric purity.

  • High Temperature (>250°C): Favors the thermodynamic product (4-hydroxy-2-one).

  • Purification: Recrystallization from Acetic Acid or DMF/Water is recommended. Avoid simple alcohols if esterification is a risk (though unlikely without acid catalyst).

  • Drying: The compound is hygroscopic and forms stable hydrates. Dry at 80°C under vacuum to remove water which can broaden NMR signals.

References

  • Tautomeric Equilibrium of 4-Hydroxy-2-quinolones

    • Title: The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone.
    • Source: ResearchG
    • URL:

  • NMR of Fluorin

    • Title: 19F NMR methodology for structure elucidation of fluorinated molecules.[1][2]

    • Source: Royal Society of Chemistry / PMC.
    • URL:

  • Solvent Effects on Tautomerism

    • Title: A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect.
    • Source: Chemical Science Transactions.
    • URL:

  • Synthesis of 7-Substituted Analogs

    • Title: Synthesis of 7-Substituted-4-Hydroxyquinolin-2(1H)-one for Antibacterial Activity.
    • Source: ResearchG
    • URL:

  • General NMR Shift D

    • Title: 1H NMR Chemical Shifts & Coupling Constants.[2][3]

    • Source: Chemistry LibreTexts / Oregon St
    • URL:

Sources

Foundational

Technical Guide: Fluoroquinolone Pharmacophore Building Blocks (7-Fluoro Core)

Executive Summary In the architecture of fluoroquinolone (FQ) antibiotics, the 7-fluoro quinolone core (specifically 6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and its esters) serves as the critical electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of fluoroquinolone (FQ) antibiotics, the 7-fluoro quinolone core (specifically 6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and its esters) serves as the critical electrophilic scaffold. While the fluorine at position 6 is a permanent pharmacophoric element essential for DNA gyrase binding and cellular penetration, the fluorine at position 7 functions primarily as a high-reactivity leaving group .

This guide details the technical utility of 7-fluoro building blocks, focusing on their synthesis via the Grohe-Heberer method, their role in Nucleophilic Aromatic Substitution (


) for library generation, and the structural logic dictating their use in modern drug discovery.

Part 1: Pharmacophore Architecture & The "7-Fluoro" Paradox

To understand the building block, one must distinguish between the static and dynamic regions of the pharmacophore.

The Static Core vs. The Diversity Vector

The "7-fluoro" building block is a misnomer in the final drug context; it is actually a 6,7-difluoro intermediate.

  • Position 6 (Static): The C6-Fluorine is retained. It lowers the pKa of the carboxylic acid, enhances lipophilicity (logP), and improves penetration into Gram-negative bacteria.

  • Position 7 (Dynamic): In the building block, this position holds a fluorine atom.[1] However, this F is designed to be sacrificed. It is the site of derivatization where secondary amines (e.g., piperazine, pyrrolidine) are attached to tune spectrum and pharmacokinetics.

SAR Visualization

The following diagram illustrates the functional dichotomy of the fluoroquinolone core.

FQ_SAR Core Fluoroquinolone Core (6,7-Difluoro Scaffold) C6 Position 6: Fluorine (Retained) Core->C6 Static Pharmacophore C7 Position 7: Fluorine (Leaving Group) Core->C7 Diversity Vector (SnAr) C3_C4 C3/C4: Keto-Acid (Gyrase Binding) Core->C3_C4 Mg2+ Chelation N1 N1: Cyclopropyl/Ethyl (Potency) Core->N1 Steric Bulk

Figure 1: Functional map of the 6,7-difluoro quinolone building block. C7 is the designated reaction site.

Part 2: Synthesis of the 7-Fluoro Core (Grohe-Heberer Method)

The most robust route to 7-fluoro building blocks is the Grohe-Heberer cyclization . Unlike the older Gould-Jacobs method, which suffers from regioselectivity issues with poly-halo aromatics, Grohe-Heberer allows for the precise construction of the 6,7-difluoro scaffold from benzoic acid precursors.

Strategic Precursor: 2,4,5-Trifluorobenzoic Acid

The synthesis begins with 2,4,5-trifluorobenzoic acid .[2] This starting material ensures that the final core contains the essential C6-F and the reactive C7-F.

Protocol: Grohe-Heberer Cyclization

Objective: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate.

Reagents:

  • 2,4,5-Trifluorobenzoic acid (Starting Material)[2]

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Ethyl hydrogen malonate mono-potassium salt

  • n-Butyllithium (n-BuLi) or Magnesium ethoxide

  • Cyclopropylamine (Primary amine for N1)

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Dissolve 2,4,5-trifluorobenzoic acid in dry DCM. Add catalytic DMF and excess oxalyl chloride. Reflux for 2 hours. Evaporate to obtain the acid chloride.

    • Mechanism:[3][4][5][6][7][8] Activation of the carboxylic acid for acylation.[9]

  • Acylation of Malonate (C-Acylation):

    • Generate the magnesium enolate of ethyl hydrogen malonate (using

      
       or n-BuLi/THF at -78°C).
      
    • Add the acid chloride dropwise.

    • Result: Formation of the

      
      -ketoester intermediate.
      
  • Decarboxylation & Enamine Formation:

    • Treat the

      
      -ketoester with p-toluenesulfonic acid (catalytic) in refluxing water/acetonitrile to decarboxylate (if using malonate diester route) or proceed directly if using mono-ester.
      
    • React the resulting benzoylacetate with Triethyl Orthoformate and Acetic Anhydride (reflux, 2h).

    • Critical Intermediate: This yields the ethoxymethylene intermediate (EMME analogue).[9]

  • Amine Exchange:

    • Dissolve the ethoxymethylene intermediate in Ethanol.

    • Add Cyclopropylamine (1.1 eq) at 0°C. Stir for 1 hour.

    • Observation: The solution turns yellow/orange as the enamine forms.

  • Cyclization (

    
    ): 
    
    • Add a base (NaH or KOtBu) to the enamine solution in anhydrous THF or DMF.

    • Heat to 60-80°C. The intramolecular

      
       displaces the fluorine at the ortho position (originally position 2 of the benzene ring).
      
    • Final Product: The 6,7-difluoro quinolone ester precipitates upon acidification.

Grohe_Heberer Start 2,4,5-Trifluorobenzoic Acid Step1 1. Acid Chloride Formation (SOCl2) Start->Step1 Step2 2. Acylation of Malonate (Mg Enolate) Step1->Step2 Step3 3. Enamine Formation (HC(OEt)3 + Cyclopropylamine) Step2->Step3 Step4 4. Cyclization (NaH/THF) Intramolecular SnAr Step3->Step4 Final 6,7-Difluoro Quinolone Core (The Building Block) Step4->Final

Figure 2: The Grohe-Heberer synthetic pathway for generating the 7-fluoro core.[10]

Part 3: Functionalization Strategy (The Reaction)

The utility of the 7-fluoro building block lies in its reactivity. The C7-Fluorine is activated by the electron-withdrawing carbonyl network of the quinolone ring.

Why Fluorine? (The Leaving Group Logic)

In Nucleophilic Aromatic Substitution (


), fluorine is often a superior leaving group compared to chlorine or bromine, particularly in highly electron-deficient systems.
  • Reason: The high electronegativity of fluorine inductively stabilizes the Meisenheimer Complex (the anionic transition state).

  • Rate: The rate-determining step is the nucleophilic attack, not the bond breaking. Therefore, the stabilization of the intermediate by F accelerates the reaction.

Protocol: C7-Amination

Objective: Synthesis of Ciprofloxacin (or analog) from the 7-fluoro core.

Reagents:

  • 6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (1.0 eq)

  • Piperazine (or substituted amine) (3.0 - 5.0 eq)

  • Solvent: Pyridine, DMSO, or Acetonitrile

  • Base: DBU or excess amine

Procedure:

  • Setup: Suspend the 6,7-difluoro core in Pyridine (or DMSO for higher solubility).

  • Addition: Add Piperazine (excess is used to scavenge HF and prevent bis-alkylation).

  • Reaction: Heat to reflux (110-130°C) for 1-4 hours.

    • Monitoring: TLC or LC-MS will show the disappearance of the difluoro peak and appearance of the mono-fluoro product.

  • Workup: Evaporate solvent. Triturate residue with water/ethanol. Adjust pH to 7.0-7.4 to precipitate the zwitterionic final drug.

Quantitative Comparison of Leaving Groups at C7

Table 1 illustrates why the 7-fluoro core is preferred over the 7-chloro analog for library synthesis.

Feature7-Fluoro Core7-Chloro CoreImpact on Process
Electronegativity 4.03.0F activates the ring more strongly for nucleophilic attack.

Reactivity
HighModerateF allows milder conditions and shorter reaction times.
Atom Economy Lower Mass LossHigher Mass LossF is lighter; slight advantage in waste mass.
Cost HigherLowerCl cores are cheaper but less reactive.

Part 4: Critical Quality Attributes (CQA) of the Building Block

When sourcing or synthesizing the 7-fluoro core, specific impurities must be controlled.

  • 6-Fluoro-7-Chloro Impurity: If the starting material was 2,4-dichloro-5-fluorobenzoic acid (cheaper route), the core might be 6-fluoro-7-chloro. This reacts slower than the 6,7-difluoro core, potentially leading to incomplete conversion in library synthesis.

  • Regioisomers: In the cyclization step, incorrect closure can lead to non-quinolone byproducts. Purity >98% by HPLC is required.

  • Boron Chelates: Often, the core is reacted as a Boron-diacetate chelate (BF2-chelate) to protect the C3/C4 keto-acid and activate the C7 position further. If using the chelate, ensure boron removal (hydrolysis) is complete in the final step.

References

  • Structure-Activity Relationships of the Fluoroquinolones. Antimicrobial Agents and Chemotherapy.

  • Synthesis of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. PrepChem.

  • The Grohe-Heberer Method: 2,4,5-Trifluorobenzoic acid as a valuable precursor. ResearchGate.

  • Fluoroquinolone Antibiotics: An Overview. Adesh University Journal of Medical Sciences.

  • PubChem Compound Summary: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. National Library of Medicine.

Sources

Exploratory

Technical Guide: Solubility Profiling of 7-Fluoro-4-Hydroxyquinolin-2(1H)-one

Topic: Solubility of 7-fluoro-4-hydroxyquinolin-2(1H)-one in DMSO and water Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[] [1] Executive Summary 7-Fluoro-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 7-fluoro-4-hydroxyquinolin-2(1H)-one in DMSO and water Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[]

[1]

Executive Summary

7-Fluoro-4-hydroxyquinolin-2(1H)-one (CAS: 391-83-3 / 70500-72-0 derivatives) is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of fluoroquinolone antibiotics and antipsychotics (e.g., Brexpiprazole).[]

This compound presents a classic solubility paradox common to rigid bicyclic heterocycles: it possesses high lattice energy due to intermolecular hydrogen bonding (donor-acceptor network between the amide and hydroxyl groups) and


-

stacking.[] Consequently, it exhibits negligible solubility in neutral water but high solubility in polar aprotic solvents like DMSO.

This guide provides a validated framework for solubilizing this compound, preserving its chemical stability, and determining its exact saturation limits in your specific assay conditions.

Physicochemical Profile & Mechanism[1]

To master the solubility of this compound, one must understand its tautomeric equilibrium. The "4-hydroxy" nomenclature often masks the fact that this molecule exists in equilibrium with its dione form.[]

Structural Tautomerism

The compound exists in a dynamic equilibrium between the enol (hydroxy) and keto (dione) forms.[2] In solution, the polarity of the solvent dictates the dominant tautomer, which directly impacts solubility and aggregation.[2]

Tautomerism Enol Enol Form (7-fluoro-4-hydroxy-2-quinolone) Dominant in basic pH Keto Keto Form (7-fluoro-2,4(1H,3H)-quinolinedione) Dominant in solid state/neutral pH Enol->Keto Tautomerization

Figure 1: Tautomeric equilibrium affecting solubility.[][2] The keto form contributes to high crystal lattice energy, reducing aqueous solubility.[2]

Key Properties
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 179.15 g/mol Small molecule, kinetically fast dissolution once lattice breaks.[]
LogP (Predicted) ~1.3 - 1.8Moderately lipophilic; prefers organic phases.[]
pKa (OH/NH) pKa₁ ~6 (NH), pKa₂ ~9-10 (OH)pH-dependent solubility. Ionizes in basic conditions.[]
H-Bond Donors 2 (NH, OH)Strong intermolecular networking (poor water solubility).[]
H-Bond Acceptors 3 (O, O, F)Good interaction with DMSO (S=O acceptor).[]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the "Gold Standard" solvent for this compound. The sulfoxide oxygen acts as a potent H-bond acceptor, disrupting the quinolone's intermolecular H-bonds.[]

Solubility Limit
  • Practical Limit: > 20 mg/mL (> 100 mM).[2]

  • Saturation: Can reach up to 50–100 mM with sonication.

  • Stability: High. Unlike 8-hydroxyquinolines which may degrade, the 2-quinolone core is robust in DMSO at room temperature.[]

Preparation Protocol: 50 mM Stock Solution

Objective: Prepare 10 mL of a 50 mM stock solution.

  • Weighing: Accurately weigh 89.6 mg of 7-fluoro-4-hydroxyquinolin-2(1H)-one.

  • Solvent Addition: Add 8.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or better).

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Volume Adjustment: Top up to exactly 10.0 mL with DMSO.

  • Storage: Aliquot into amber glass vials (hydroscopic protection) and store at -20°C.

Critical Note: DMSO is hygroscopic.[2] Absorbed water can cause the compound to precipitate over time. Always warm the vial to room temperature before opening to prevent condensation.

Solubility in Water & Aqueous Buffers[1][2]

Direct dissolution in neutral water (pH 7.0) is not recommended due to extremely low solubility (< 0.1 mg/mL).[2] The compound behaves as a weak acid; therefore, solubility is driven by pH.

The pH Switch[2]
  • pH < 2: Protonation of the carbonyl oxygen (Low solubility, cationic).[2]

  • pH 2–8: Neutral species (Lowest solubility, aggregation risk).

  • pH > 10: Deprotonation of the 4-OH and/or 1-NH (High solubility, anionic).[]

Solubilization Strategy (Aqueous)

To achieve aqueous concentrations > 1 mg/mL, you must use a pH swing method or a co-solvent system .[2]

Method A: Basic Solubilization (Recommended for Synthesis)[][2]
  • Suspend the compound in water.

  • Add 1.0 equivalent of 0.1 M NaOH . The solution should clarify as the sodium salt forms.

  • Warning: If this solution is added to a neutral buffer (e.g., PBS pH 7.4), the compound may reprecipitate if the concentration exceeds the thermodynamic solubility limit (~100 µM).[2]

Method B: DMSO Co-solvent (Recommended for Bioassays)[][2]
  • Prepare a 50 mM stock in DMSO .

  • Dilute 1:1000 into the assay buffer (final conc. 50 µM, 0.1% DMSO).

  • Check: Inspect for "crashing out" (precipitation) using a nephelometer or visual inspection against a dark background.

Experimental Protocol: Determination of Saturation Solubility

Do not rely on literature values alone. Purity and crystal form (polymorphs) affect solubility. Use this self-validating "Shake-Flask" protocol.

Workflow Diagram

SolubilityProtocol Start Start: Excess Compound Mix Add Solvent (Water/Buffer/DMSO) Shake 24h @ 25°C Start->Mix Filter Filtration (0.22 µm PVDF/PTFE) Mix->Filter Dilute Dilute Filtrate (to linear range of UV/HPLC) Filter->Dilute Analyze Quantification (HPLC-UV @ 254/330 nm) Dilute->Analyze

Figure 2: Standard "Shake-Flask" workflow for thermodynamic solubility determination.[]

Step-by-Step Methodology

Reagents:

  • Test Compound (Solid)[][2]

  • Solvent (PBS pH 7.4, Water, or DMSO)[2]

  • Syringe Filter (0.22 µm PTFE - hydrophobic for DMSO; PVDF for aqueous)[]

Procedure:

  • Saturation: Add excess solid (~5 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter. Saturate the filter first by discarding the first 200 µL of filtrate to avoid drug adsorption losses.[][2]

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B.

    • Detection: UV Absorbance at 330 nm (characteristic of the quinolone core).[]

    • Calculation: Compare peak area against a standard curve prepared from the DMSO stock.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation in Aqueous Buffer Concentration > Solubility LimitReduce concentration or increase DMSO % (up to 1-5% if tolerated).
Cloudy DMSO Stock Water contaminationUse anhydrous DMSO; warm gently to 37°C.
Inconsistent HPLC Areas Adsorption to plasticUse glass inserts for HPLC vials; use low-binding pipette tips.[]
Yellowing of Solution Oxidation/PhotodegradationStore stocks in amber vials; protect from direct light.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71777087, 7-(4-hydroxybutoxy)quinolin-2(1H)-one. Retrieved from [Link]

  • Gershon, H., et al. (2003).[3] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie. Retrieved from [Link][][2]

  • World Intellectual Property Organization. (2017). WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives. Retrieved from [][2]

  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Retrieved from [Link][][2]

Sources

Foundational

Technical Guide: pKa and Physicochemical Profile of 7-Fluoro-4-hydroxyquinolin-2(1H)-one

The following technical guide details the physicochemical properties, specifically the pKa values, of 7-fluoro-4-hydroxyquinolin-2(1H)-one. It synthesizes experimental data from analogous systems with theoretical physica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, specifically the pKa values, of 7-fluoro-4-hydroxyquinolin-2(1H)-one. It synthesizes experimental data from analogous systems with theoretical physical organic chemistry principles to provide a robust reference for drug development.[1]

Executive Summary

7-fluoro-4-hydroxyquinolin-2(1H)-one (also known as 7-fluoro-4-hydroxy-2-quinolone) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for advanced fluoroquinolone antibiotics and immunomodulators (e.g., Roquinimex analogs).[1]

Understanding the ionization constants (pKa) of this molecule is fundamental for:

  • Solubility Profiling: Predicting precipitation events in biological fluids.[1]

  • Permeability Modeling: Estimating passive diffusion across lipid bilayers (logD vs. pH).[1][2]

  • Synthetic Optimization: Controlling regioselectivity during alkylation or halogenation reactions.[1]

Structural Chemistry & Tautomerism

To accurately assign pKa values, one must first define the protonation state and tautomeric form.[2] The compound exists in a prototropic equilibrium between the 2-quinolone (lactam-enol) and 2-hydroxyquinoline (lactim-enol) forms.[1]

Tautomeric Equilibrium

In aqueous solution and the solid state, the 2-quinolone (A) tautomer predominates due to the high resonance stabilization energy of the amide bond.[1][2] The 4-hydroxyl group is the primary site of acidic ionization.[1]

Tautomerism cluster_legend Structural Context T1 2-Quinolone Form (Lactam-Enol) Major Tautomer T2 2,4-Dihydroxyquinoline (Lactim-Enol) Minor Tautomer T1->T2  Tautomerization   Anion Resonance Stabilized Anion (Delocalized) T1->Anion  - H+ (pKa ~5.4)   T2->Anion  - H+   Description The 7-Fluoro substituent (EWG) stabilizes the Anion via inductive withdrawal.

Figure 1: Tautomeric equilibrium and ionization pathway.[2] The 2-quinolone form is the relevant species for pKa determination.[1]

pKa Values and Ionization Analysis[2]

The molecule possesses two potential ionization sites in the physiological pH range: the 4-hydroxyl group (acidic) and the lactam nitrogen (very weakly acidic).[1]

Quantitative Data Summary
Ionization CenterTypeEstimated pKa ValueExperimental Basis
4-Hydroxyl Group (O-H) Acidic5.3 – 5.7 Derived from parent 4-hydroxy-2-quinolone (pKa 5.8–6.[1]0) corrected for 7-F Hammett substituent effect (

).[1][2]
Lactam Nitrogen (N-H) Acidic> 13.0 Amide N-H deprotonation typically occurs only in highly basic non-aqueous conditions.[1][2]
Carbonyl Oxygen Basic~ -0.5 to 0.0 Protonation occurs only in strong mineral acids (e.g., conc.[1][2] H₂SO₄).[1][2]
Mechanistic Insight: The Fluorine Effect

The parent compound, 4-hydroxyquinolin-2(1H)-one , has a pKa of approximately 5.9 . The introduction of a fluorine atom at position 7 significantly alters the electronic landscape:

  • Inductive Effect (-I): Fluorine is highly electronegative.[1] Position 7 is on the benzenoid ring, which is conjugated to the pyridinoid ring.[1][2] The electron-withdrawing nature of fluorine pulls electron density away from the aromatic system.[1]

  • Anion Stabilization: Upon deprotonation of the 4-OH, the resulting negative charge is delocalized over the O-C=C-C=O system.[1][2] The 7-fluoro substituent stabilizes this anionic conjugate base through inductive withdrawal, thereby lowering the pKa (increasing acidity) by approximately 0.3 to 0.5 log units compared to the unsubstituted parent.[1][2]

Experimental Determination Protocols

For researchers needing to validate these values in a specific formulation buffer, the following self-validating protocols are recommended.

Method A: Potentiometric Titration (Gold Standard)

Best for solubility > 1 mM.[1][2]

  • Preparation: Dissolve 2-5 mg of 7-fluoro-4-hydroxyquinolin-2(1H)-one in 10 mL of carbonate-free water (degassed). If solubility is low, use a co-solvent method (e.g., Methanol/Water ratios of 10%, 20%, 30% and extrapolate to 0%).[2]

  • Titrant: Standardized 0.01 M NaOH (carbonate-free).

  • Procedure:

    • Acidify solution to pH 2.5 using 0.1 M HCl.[2]

    • Titrate with NaOH under inert gas (

      
       or 
      
      
      
      ) purge to prevent
      
      
      absorption.[1][2]
    • Record pH vs. Volume added.[1]

  • Analysis: Use the Gran plot method or non-linear regression (e.g., Hyperquad) to determine the inflection point.[1][2] The pKa corresponds to the pH at the half-equivalence point of the buffering region.[1]

Method B: UV-Metric Spectrophotometry (High Sensitivity)

Best for low solubility (< 0.1 mM) or scarce compound.[1][2]

UV_Protocol Step1 Prepare Stock Solution (10 mM in DMSO) Step2 Prepare Buffer Series (pH 2.0 to 9.0 in 0.5 unit increments) Step1->Step2 Step3 Dilute Stock into Buffers (Final conc: 20-50 µM) Step2->Step3 Step4 Measure UV-Vis Spectra (200 - 400 nm) Step3->Step4 Step5 Identify Isosbestic Points & Lambda Max Shift Step4->Step5 Step6 Plot Absorbance vs. pH (Sigmoidal Fit) Step5->Step6

Figure 2: UV-Metric pKa determination workflow.

  • Principle: The protonated (neutral) and deprotonated (anionic) forms have distinct UV absorption maxima due to changes in conjugation.[1][2]

  • Observation: Expect a bathochromic shift (red shift) upon deprotonation.[1][2]

  • Calculation:

    
     where 
    
    
    
    is absorbance of the ion,
    
    
    is absorbance of the molecule, and
    
    
    is the absorbance at the specific pH.[2]

Implications for Drug Development[2][3][4][5]

Solubility & Permeability[1][2]
  • pH < 5.0: The molecule is neutral.[1][2] Solubility will be limited (intrinsic solubility,

    
    ). Permeability (LogP) will be maximal.[1][2]
    
  • pH > 6.0: The molecule exists primarily as a mono-anion.[1] Solubility increases significantly due to solvation of the charge.[1] Membrane permeability decreases.[1]

  • Intestinal Absorption: Absorption is likely optimal in the upper small intestine (pH 5.0-6.[1]0) where a significant fraction remains neutral.[1][2]

Bioisosteric Design

The 4-hydroxy-2-quinolone motif is often considered a bioisostere of 4-hydroxycoumarin (pKa ~4.1).[1] The nitrogen atom in the quinolone raises the pKa slightly (to ~5.5), making it less acidic than the coumarin.[2] This subtle shift can be exploited to fine-tune protein binding affinity where anionic interactions are critical.[1]

References

  • Parent Compound Acidity

    • Title: "Apparent Ionization Exponents of 4-Hydroxyquinoline and 4-Methoxyquinoline..."
    • Source: Journal of the American Chemical Society, 1946.[1][2]

    • Note: Established the acidic nature of the 4-OH group in quinolone tautomers.
    • URL:[Link][1][2]

  • Hammett Substituent Constants

    • Title: "A Survey of Hammett Substituent Constants and Resonance and Field Parameters"
    • Source: Chemical Reviews, 1991.[1][2]

    • Note: Provides

      
       values for Fluorine (
      
      
      
      ,
      
      
      ) used to estimate the pKa shift.[1][2]
    • URL:[Link][1][2]

  • Quinolone Scaffold Properties

    • Title: "Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions"
    • Source: Arabian Journal of Chemistry, 2014.[1][2]

    • Note: Comprehensive review of the scaffold's reactivity and tautomerism.[1]

    • URL:[Link][1][2]

  • pKa Compilation Data

    • Title: "pKa Data Compiled by R. Williams"[1]

    • Source: Organic Chemistry Data.[1]

    • Note: Reference values for hydroxyquinoline isomers.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Cyclization protocols for 7-fluoro-4-hydroxy-2-quinolone

Executive Summary & Strategic Rationale The 7-fluoro-4-hydroxy-2-quinolone scaffold (also known as 7-fluoro-2,4-quinolinediol) is a critical pharmacophore in medicinal chemistry, serving as the immediate precursor to fou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 7-fluoro-4-hydroxy-2-quinolone scaffold (also known as 7-fluoro-2,4-quinolinediol) is a critical pharmacophore in medicinal chemistry, serving as the immediate precursor to fourth-generation fluoroquinolone antibiotics and novel anticancer agents targeting topoisomerase II.

The synthesis of this core relies on the cyclization of 3-fluoroaniline derivatives.[1] However, this transformation presents a specific regiochemical challenge: The Meta-Substituent Ambiguity. A meta-substituted aniline (3-fluoroaniline) can cyclize at two ortho positions:

  • Position 2 (crowded): Yields the 5-fluoro isomer (undesired impurity).

  • Position 6 (accessible): Yields the 7-fluoro isomer (target).

This guide details two high-fidelity protocols designed to maximize regioselectivity for the 7-fluoro isomer while minimizing the formation of the "black tar" often associated with high-temperature quinolone synthesis.

Reaction Pathway & Regioselectivity Logic

The following diagram illustrates the bifurcation point in the cyclization process. We utilize steric hindrance to disfavor the 5-fluoro pathway.

QuinolonePath Precursor 3-Fluoroaniline + Diethyl Malonate Inter Intermediate: Malonanilide Precursor->Inter Condensation (150°C) TS_5 Transition State A (Sterically Hindered) Inter->TS_5 Cyclization at C2 TS_7 Transition State B (Sterically Favored) Inter->TS_7 Cyclization at C6 Prod_5 5-Fluoro-4-hydroxy-2-quinolone (Minor Impurity) TS_5->Prod_5 Prod_7 7-Fluoro-4-hydroxy-2-quinolone (Target Scaffold) TS_7->Prod_7

Caption: Regioselective bifurcation in the cyclization of 3-fluoroaniline. Steric hindrance at C2 directs the mechanism toward the C6 position, favoring the 7-fluoro isomer.

Protocol A: Thermodynamic Cyclization (Diphenyl Ether Method)

Best for: Large-scale synthesis, high purity requirements. Mechanism: High-temperature Friedel-Crafts alkylation followed by hydrolysis/decarboxylation.

Reagents & Equipment
  • Substrate: 3-Fluoroaniline (1.0 eq)

  • Reagent: Diethyl Malonate (1.1 eq)

  • Solvent: Diphenyl Ether (Dowtherm A) - Boiling Point ~258°C

  • Apparatus: Dean-Stark trap, high-vacuum pump, overhead stirrer.

Step-by-Step Methodology

Step 1: Formation of the Malonanilide Intermediate

  • In a round-bottom flask equipped with a Dean-Stark trap, combine 3-fluoroaniline (11.1 g, 100 mmol) and diethyl malonate (17.6 g, 110 mmol).

  • Heat the mixture to 150°C for 2 hours.

    • Critical Checkpoint: Monitor the collection of ethanol in the trap. The reaction is driven by the removal of ethanol.

  • Once ethanol evolution ceases, apply weak vacuum (50 mbar) for 15 minutes to remove trace ethanol. Do not overheat.

Step 2: High-Temperature Cyclization

  • Add Diphenyl Ether (50 mL) to the crude intermediate.

  • Raise the temperature rapidly to 250°C (reflux).

  • Maintain reflux for 45–60 minutes.

    • Observation: The solution will darken. A rapid temperature ramp is essential to overcome the activation energy for the aromatic substitution.

  • Cooling: Allow the mixture to cool slowly to ~80°C.

Step 3: Isolation & Hydrolysis (In-Situ) Note: The product at this stage is the ethyl ester. We must hydrolyze and decarboxylate to get the title compound.

  • Pour the warm reaction mixture into n-Hexane (200 mL) to precipitate the crude ester. Filter and wash with hexane to remove Diphenyl Ether.

  • Suspend the solid in 2M NaOH (100 mL) and reflux for 2 hours (Hydrolysis).

  • Acidify with 6M HCl to pH 2. The carboxylic acid will precipitate.

  • Decarboxylation: Reflux the wet solid in Diphenyl Ether (again) or Quinoline at 240°C for 20 minutes until CO₂ evolution stops.

  • Precipitate final product with hexane, filter, and recrystallize from DMF/Ethanol.

Protocol B: Acid-Mediated Cyclization (Polyphosphoric Acid)

Best for: Small batches, laboratories lacking high-temp heating mantles. Mechanism: Acid-catalyzed intramolecular electrophilic substitution.

Reagents
  • Precursor: Isolated N,N'-bis(3-fluorophenyl)malonamide (from Step 1 above) or Malonic Acid + 3-Fluoroaniline.

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) - 83% P₂O₅ content.

Step-by-Step Methodology
  • Preparation: Pre-heat PPA (50 g per 5 g of substrate) to 100°C in a beaker. PPA is extremely viscous; heating lowers viscosity for stirring.

  • Addition: Add the malonanilide intermediate slowly to the PPA with vigorous mechanical stirring.

  • Cyclization: Increase temperature to 140°C .

    • Caution: Exothermic reaction. Do not exceed 150°C, or sulfonated/charred byproducts will form.

  • Duration: Stir for 2 hours. The mixture will turn deep red/brown.

  • Quenching: Cool to 80°C. Pour the syrup slowly into Crushed Ice (500 g) with rapid stirring.

    • Why? The sudden dilution precipitates the quinolone as a beige solid.

  • Purification: Filter the solid. Wash with saturated NaHCO₃ (to remove residual acid) and then water.

  • Drying: Dry in a vacuum oven at 60°C.

Analytical Validation & Data Summary

To confirm the identity of the 7-fluoro isomer and rule out the 5-fluoro impurity, use 1H-NMR coupling constants (


-values).

Table 1: Analytical Specifications for 7-Fluoro-4-hydroxy-2-quinolone

ParameterSpecificationDiagnostic Signal (NMR in DMSO-d6)
Appearance Off-white to beige powderN/A
Melting Point > 300°C (Decomposes)N/A
1H NMR (H-5)

~7.8-8.0 ppm
dd (

Hz,

Hz). Crucial: H-5 is coupled to F-7.
1H NMR (H-6)

~6.9-7.1 ppm
td (Triplet of doublets). Distinct from 5-fluoro isomer.[2]
1H NMR (H-8)

~7.1-7.2 ppm
dd (

Hz). Large F-coupling.
MS (ESI) [M+H]+ = 180.15Base peak matches core mass.

Troubleshooting the "Black Tar" Issue:

  • Cause: Oxidation of the aniline or polymerization of malonate at >260°C.

  • Solution: Perform Protocol A under a Nitrogen atmosphere. Ensure the Dean-Stark trap is functioning efficiently to remove water/ethanol, which catalyzes side reactions.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Meth-Cohn, O. (1993). The Synthesis of Quinolines.[1][3][4][5][6][7][8] Comprehensive Heterocyclic Chemistry II. Link

  • Organic Chemistry Portal. (2024). Synthesis of 4-Quinolones.[4][7][9]Link

  • National Institutes of Health (PubChem). (2025). 3-Fluoroaniline Compound Summary.Link

Sources

Application

Application Note: Electrophilic Chlorination of 7-fluoro-4-hydroxyquinolin-2(1H)-one

Abstract This application note provides a detailed protocol for the selective chlorination of 7-fluoro-4-hydroxyquinolin-2(1H)-one, a key intermediate in the synthesis of various biologically active compounds. The descri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the selective chlorination of 7-fluoro-4-hydroxyquinolin-2(1H)-one, a key intermediate in the synthesis of various biologically active compounds. The described method utilizes N-Chlorosuccinimide (NCS) as a mild and effective chlorinating agent, affording the desired 3-chloro-7-fluoro-4-hydroxyquinolin-2(1H)-one with high efficiency. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction

Quinolin-2(1H)-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a chlorine atom into this heterocyclic system can significantly modulate the pharmacological properties of the parent molecule, often enhancing its biological activity.[3][4] Specifically, the 7-fluoro-4-hydroxyquinolin-2(1H)-one moiety is a precursor for compounds with potential applications in various therapeutic areas, including oncology and infectious diseases.[5][6]

This protocol details a robust and reproducible method for the electrophilic chlorination of 7-fluoro-4-hydroxyquinolin-2(1H)-one at the C3 position. The choice of N-Chlorosuccinimide (NCS) as the chlorinating agent is predicated on its ease of handling as a stable solid and its ability to act as a source of electrophilic chlorine ("Cl+").[7][8][9] The reaction proceeds under mild conditions, ensuring good functional group tolerance and high yields.

Reaction Mechanism

The chlorination of 7-fluoro-4-hydroxyquinolin-2(1H)-one with NCS is an electrophilic aromatic substitution reaction. The 4-hydroxyquinolin-2(1H)-one core exists in tautomeric equilibrium, with the enol form contributing to the electron-rich nature of the C3 position. The succinimide group in NCS is electron-withdrawing, which polarizes the N-Cl bond and makes the chlorine atom electrophilic. The reaction is initiated by the attack of the electron-rich C3 position of the quinolinone on the electrophilic chlorine of NCS. This forms a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step, facilitated by a weak base, restores the aromaticity of the ring system and yields the final chlorinated product.[10][11]

Experimental Protocol

Materials and Equipment
Reagent/Material Grade Supplier Notes
7-fluoro-4-hydroxyquinolin-2(1H)-one≥98%Commercially Available
N-Chlorosuccinimide (NCS)≥98%Commercially AvailableStore in a cool, dry place.
Glacial Acetic AcidACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous Sodium SulfateACS GradeCommercially Available
Round-bottom flask (50 mL)
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254
Rotary evaporator
Buchner funnel and filter paper
Safety Precautions
  • N-Chlorosuccinimide (NCS) is harmful if swallowed and causes severe skin burns and eye damage.[12][13] Always handle NCS in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[14][15]

  • Glacial Acetic Acid is corrosive and can cause severe skin and eye burns. Handle with care in a fume hood.

  • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12][13]

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 7-fluoro-4-hydroxyquinolin-2(1H)-one (1.0 eq).

  • Solvent Addition: Add glacial acetic acid (approximately 10 mL per gram of starting material) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.1 eq) in one portion.

  • Reaction Conditions: Heat the reaction mixture to 55-60 °C using a heating mantle or oil bath.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water (approximately 50 mL). A precipitate should form.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acetic acid and succinimide.

  • Drying: Dry the isolated solid under vacuum to obtain the crude product.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 3-chloro-7-fluoro-4-hydroxyquinolin-2(1H)-one.

Experimental Workflow Diagram

Chlorination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 7-fluoro-4-hydroxyquinolin-2(1H)-one in glacial acetic acid add_ncs Add N-Chlorosuccinimide (NCS) start->add_ncs heat Heat to 55-60 °C add_ncs->heat monitor Monitor by TLC (4-6 h) heat->monitor cool Cool to room temperature monitor->cool precipitate Pour into ice-water cool->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash dry Dry under vacuum filter_wash->dry recrystallize Recrystallize dry->recrystallize end end recrystallize->end Pure Product

Caption: Workflow for the chlorination of 7-fluoro-4-hydroxyquinolin-2(1H)-one.

Characterization of the Product

The structure of the synthesized 3-chloro-7-fluoro-4-hydroxyquinolin-2(1H)-one should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show the disappearance of the singlet corresponding to the proton at the C3 position of the starting material. Aromatic proton signals will be consistent with the substituted quinolinone ring structure.[16][17]

  • ¹³C NMR: The carbon NMR spectrum will show a downfield shift for the C3 carbon due to the deshielding effect of the attached chlorine atom.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the incorporation of a chlorine atom. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M⁺ and M+2 peaks) with a relative intensity ratio of about 3:1.[18][19] The fragmentation pattern will likely involve the loss of CO and H₂O from the molecular ion.[20]

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the N-H and O-H stretching (broad), C=O stretching of the amide, and C-Cl stretching.

Discussion and Conclusion

The described protocol offers a reliable and efficient method for the synthesis of 3-chloro-7-fluoro-4-hydroxyquinolin-2(1H)-one. The use of N-Chlorosuccinimide provides a safe and effective means of chlorination under mild conditions.[21] The purification of the final product is straightforward, typically involving simple filtration and recrystallization.[22] This procedure is scalable and can be adapted for the synthesis of a variety of chlorinated quinolinone derivatives, which are valuable intermediates in drug discovery and development.[1][2]

References

  • Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • East Harbour Group. (2023, March 20). N-CHLOROSUCCINIMIDE. East Harbour Group. [Link]

  • Aspira Chemical. (n.d.). N-Chlorosuccinimide, 98%. Aspira Chemical. [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 1-11. [Link]

  • Google Patents. (n.d.). US5180842A - Purification of quinones.
  • Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). N-Chlorosuccinimide. Wikipedia. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Oxidation of Norfloxacin by N-Chlorosuccinimide – A Kinetic Study. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 143-149. [Link]

  • Sridevi, C., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1213, 128148. [Link]

  • GalChimia. (2015, February 20). A New Age for Chlorination. GalChimia. [Link]

  • El-Sayed, M. A. A. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Saudi Chemical Society, 21(1), 1-23. [Link]

  • INIS-IAEA. (n.d.). Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. INIS-IAEA. [Link]

  • Moussaoui, Y., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 28(13), 5035. [Link]

  • DigitalCommons@USU. (2014). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. [Link]

  • NIH. (2010). Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. Molecules, 15(11), 7864-7875. [Link]

  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 17852-17879. [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. TutorChase. [Link]

  • Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464. [Link]

  • ResearchGate. (1970). Mass Spectra of oxygenated quinolines. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(4), M1494. [Link]

  • Doc Brown's Chemistry. (n.d.). aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link]

  • PubChem. (n.d.). 3-Chloro-4-hydroxyphenylacetic acid. PubChem. [Link]

  • PubMed. (2017). Genotoxicity of quinolone antibiotics in chlorination disinfection treatment: formation and QSAR simulation. Water Research, 124, 44-51. [Link]

  • ResearchGate. (2018). Proposed mechanism for the electrophilic aromatic chlorination of arenes by the PIFA‐TMSCl system. ResearchGate. [Link]

  • PubChem. (n.d.). 7-fluoro-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one. PubChem. [Link]

  • PubMed. (2014). 1H-1,2,3-Triazole-tethered isatin-7-chloroquinoline and 3-hydroxy-indole-7-chloroquinoline conjugates: synthesis and antimalarial evaluation. Bioorganic & Medicinal Chemistry Letters, 24(4), 1124-1127. [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

  • ResearchGate. (2019). Some reactions of 4-hydroxy-2(1H)-quinolinones. ResearchGate. [Link]

  • PubMed Central. (2014). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 57(23), 9981-9994. [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of 7-fluoro-4-hydroxyquinolin-2(1H)-one at the C3 Position

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Quinolinone Scaffold The 7-fluoro-4-hydroxyquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinolinone Scaffold

The 7-fluoro-4-hydroxyquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] Its structural features, particularly the reactive C3 position, offer a versatile platform for the introduction of diverse functional groups, enabling the fine-tuning of biological activity and pharmacokinetic properties. The presence of the fluorine atom at the C7 position can significantly enhance metabolic stability and binding affinity to target proteins. This guide provides a comprehensive overview of established methods for the functionalization of 7-fluoro-4-hydroxyquinolin-2(1H)-one at the C3 position, complete with detailed experimental protocols and mechanistic insights to empower researchers in the synthesis of novel quinolinone-based derivatives for drug discovery and development.

Synthesis of the Starting Material: 7-fluoro-4-hydroxyquinolin-2(1H)-one

A reliable and scalable synthesis of the starting material is paramount for any subsequent functionalization studies. The Gould-Jacobs reaction is a classical and effective method for the construction of the 4-hydroxyquinolin-2(1H)-one scaffold from an appropriately substituted aniline.[1][2]

Protocol 1: Synthesis of 7-fluoro-4-hydroxyquinolin-2(1H)-one via Gould-Jacobs Reaction

This protocol outlines the synthesis starting from 3-fluoroaniline and diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through a condensation followed by a thermal cyclization.

Step 1: Condensation of 3-fluoroaniline with diethyl 2-(ethoxymethylene)malonate

  • In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • After completion, allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-(((3-fluorophenyl)amino)methylene)malonate, is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • The crude intermediate from the previous step is added to a high-boiling point solvent such as diphenyl ether.

  • The mixture is heated to 240-250 °C for 30-60 minutes.

  • Upon cooling, the product, ethyl 7-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, will precipitate.

  • The precipitate is collected by filtration, washed with a suitable solvent like hexane or ether, and dried.

Step 3: Hydrolysis and Decarboxylation

  • The ester obtained in the previous step is suspended in a 10% aqueous sodium hydroxide solution.

  • The mixture is heated at reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • The solution is then cooled and acidified with concentrated hydrochloric acid to a pH of 1-2.

  • The resulting precipitate, 7-fluoro-4-hydroxyquinolin-2(1H)-one, is collected by filtration, washed with water, and dried to afford the final product.

C3-Functionalization Strategies

The C3 position of 7-fluoro-4-hydroxyquinolin-2(1H)-one is nucleophilic in nature, making it susceptible to attack by various electrophiles. The following sections detail key functionalization reactions at this position.

Vilsmeier-Haack Reaction: Formylation at C3

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] In the context of 7-fluoro-4-hydroxyquinolin-2(1H)-one, this reaction introduces a crucial aldehyde functionality at the C3 position, which can serve as a versatile handle for further synthetic transformations.

Reaction Principle: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (e.g., N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the nucleophilic C3 position of the quinolinone ring. Subsequent hydrolysis yields the 3-formyl derivative.

Protocol 2: C3-Formylation of 7-fluoro-4-hydroxyquinolin-2(1H)-one

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the DMF with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the Vilsmeier reagent.

  • Dissolve 7-fluoro-4-hydroxyquinolin-2(1H)-one (1.0 eq) in anhydrous DMF and add it portion-wise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated product, 7-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is collected by filtration, washed thoroughly with water, and dried under vacuum.

Data Presentation: Vilsmeier-Haack Reaction Parameters

ParameterCondition
Substrate7-fluoro-4-hydroxyquinolin-2(1H)-one
ReagentsDMF, POCl₃
StoichiometrySubstrate:DMF:POCl₃ = 1:5:2
Temperature60-70 °C
Reaction Time4-6 hours
Work-upHydrolysis with ice-water, neutralization

Visualization: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow sub 7-Fluoro-4-hydroxyquinolin-2(1H)-one intermediate Iminium Salt Intermediate sub->intermediate Electrophilic Attack at C3 reagent Vilsmeier Reagent (DMF/POCl3) hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis product 7-Fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrolysis->product

Caption: Vilsmeier-Haack formylation at the C3 position.

Mannich Reaction: Aminomethylation at C3

The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group onto an acidic proton of a carbonyl compound.[4] For 7-fluoro-4-hydroxyquinolin-2(1H)-one, this reaction provides a straightforward route to C3-aminomethylated derivatives, which are of significant interest in medicinal chemistry due to the introduction of a basic nitrogen atom.

Reaction Principle: The reaction involves an amine, a non-enolizable aldehyde (typically formaldehyde), and the active hydrogen compound (the quinolinone). An iminium ion is formed in situ from the amine and formaldehyde, which then acts as the electrophile and is attacked by the nucleophilic C3 position of the quinolinone.

Protocol 3: C3-Aminomethylation of 7-fluoro-4-hydroxyquinolin-2(1H)-one

  • To a suspension of 7-fluoro-4-hydroxyquinolin-2(1H)-one (1.0 eq) in ethanol, add the desired secondary amine (e.g., dimethylamine, piperidine, or morpholine) (1.2 eq) and an aqueous solution of formaldehyde (37 wt. %, 1.5 eq).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Data Presentation: Mannich Reaction Parameters

ParameterCondition
Substrate7-fluoro-4-hydroxyquinolin-2(1H)-one
ReagentsFormaldehyde, Secondary Amine (e.g., Dimethylamine)
SolventEthanol
TemperatureReflux
Reaction Time4-8 hours
Work-upFiltration or Concentration and Purification

Visualization: Mannich Reaction Workflow

Mannich_Reaction_Workflow sub 7-Fluoro-4-hydroxyquinolin-2(1H)-one product 3-(Aminomethyl)-7-fluoro-4-hydroxyquinolin-2(1H)-one sub->product Nucleophilic Attack at C3 reagents Formaldehyde + Secondary Amine iminium Iminium Ion (in situ) reagents->iminium Formation

Caption: Mannich reaction for C3-aminomethylation.

Knoevenagel Condensation: Introduction of Substituted Vinyl Groups at C3

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone. In the context of the C3-formylated quinolinone derivative, this reaction allows for the introduction of a variety of substituted vinyl groups.

Reaction Principle: The reaction is typically catalyzed by a weak base (e.g., piperidine, pyridine) and involves the deprotonation of the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the aldehyde at the C3 position of the quinolinone, followed by dehydration to yield the α,β-unsaturated product.

Protocol 4: Knoevenagel Condensation with 3-Formyl-7-fluoro-4-hydroxyquinolin-2(1H)-one

  • In a round-bottom flask, dissolve 7-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).

  • Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired C3-vinyl substituted quinolinone.

Data Presentation: Knoevenagel Condensation Parameters

ParameterCondition
Substrate7-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
ReagentsActive Methylene Compound (e.g., Malononitrile)
CatalystPiperidine or Triethylamine
SolventEthanol or Acetic Acid
TemperatureReflux
Reaction Time2-6 hours

Visualization: Knoevenagel Condensation Workflow

Knoevenagel_Condensation_Workflow sub 3-Formyl-7-fluoro-4-hydroxyquinolin-2(1H)-one intermediate Adduct sub->intermediate Nucleophilic Addition reagent Active Methylene Compound dehydration Dehydration intermediate->dehydration product C3-Vinyl Substituted Quinolinone catalyst Base Catalyst catalyst->reagent Deprotonation dehydration->product

Caption: Knoevenagel condensation at the C3-formyl group.

Halogenation and Nitration: Introduction of Halogens and Nitro Groups at C3

Electrophilic halogenation and nitration are fundamental reactions for the functionalization of aromatic and heteroaromatic systems. For 7-fluoro-4-hydroxyquinolin-2(1H)-one, these reactions provide access to C3-halo and C3-nitro derivatives, which are valuable intermediates for further synthetic manipulations, such as cross-coupling reactions or reductions.

Reaction Principle:

  • Halogenation: Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular halogens in a suitable solvent can be used to introduce chlorine or bromine at the electron-rich C3 position.

  • Nitration: A mixture of nitric acid and sulfuric acid, or other nitrating agents, can be employed to introduce a nitro group at the C3 position.

Protocol 5: C3-Halogenation of 7-fluoro-4-hydroxyquinolin-2(1H)-one

  • Dissolve 7-fluoro-4-hydroxyquinolin-2(1H)-one (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

  • Add the halogenating agent, for example, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1.1 eq), in portions at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the 3-halo-7-fluoro-4-hydroxyquinolin-2(1H)-one.

Protocol 6: C3-Nitration of 7-fluoro-4-hydroxyquinolin-2(1H)-one

  • To a cooled (0 °C) mixture of concentrated sulfuric acid, add 7-fluoro-4-hydroxyquinolin-2(1H)-one (1.0 eq) portion-wise with stirring.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated 7-fluoro-4-hydroxy-3-nitroquinolin-2(1H)-one is collected by filtration, washed with cold water until neutral, and dried.

Data Presentation: Electrophilic Substitution Parameters

ReactionReagentSolventTemperatureReaction Time
ChlorinationNCSAcetic AcidRoom Temp.1-4 hours
BrominationNBSAcetic AcidRoom Temp.1-4 hours
NitrationHNO₃/H₂SO₄H₂SO₄0 °C to Room Temp.1-2 hours

Visualization: Electrophilic Substitution at C3

Electrophilic_Substitution_Workflow sub 7-Fluoro-4-hydroxyquinolin-2(1H)-one intermediate Sigma Complex sub->intermediate Electrophilic Attack at C3 electrophile Electrophile (X+) deprotonation Deprotonation intermediate->deprotonation product 3-Substituted-7-fluoro-4-hydroxyquinolin-2(1H)-one deprotonation->product

Caption: General mechanism for electrophilic substitution at C3.

Conclusion

The C3 position of 7-fluoro-4-hydroxyquinolin-2(1H)-one offers a rich landscape for chemical modification. The protocols and mechanistic discussions provided in this guide serve as a foundational resource for researchers aiming to synthesize novel quinolinone derivatives. The ability to introduce a diverse array of functional groups at this position through well-established reactions like the Vilsmeier-Haack, Mannich, and Knoevenagel reactions, as well as electrophilic substitutions, opens up vast possibilities for the development of new therapeutic agents and chemical probes. Careful optimization of reaction conditions and a thorough understanding of the underlying mechanisms are key to achieving successful and efficient functionalization of this important heterocyclic scaffold.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (2023). Mannich reaction. [Link]

Sources

Application

Using 7-fluoro-4-hydroxyquinolin-2(1H)-one as a scaffold for kinase inhibitors

Application Notes and Protocols Topic: Utilizing 7-fluoro-4-hydroxyquinolin-2(1H)-one as a Scaffold for Kinase Inhibitors Audience: Researchers, scientists, and drug development professionals. Abstract Protein kinases ar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Utilizing 7-fluoro-4-hydroxyquinolin-2(1H)-one as a Scaffold for Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule inhibitors targeting the ATP-binding site of kinases has become a cornerstone of modern targeted therapy.[2][3] Quinoline and quinolinone cores represent a "privileged scaffold" in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors due to their favorable geometry and hydrogen bonding capabilities.[4][5][6][7] This guide provides a comprehensive overview and detailed protocols for utilizing the 7-fluoro-4-hydroxyquinolin-2(1H)-one scaffold as a versatile starting point for the discovery and development of novel kinase inhibitors. We will explore the strategic rationale for its use, synthetic methodologies for library creation, and a multi-tiered biological evaluation cascade, from initial biochemical screening to cellular and in vivo validation.

The 7-fluoro-4-hydroxyquinolin-2(1H)-one Scaffold: A Rationale

Scaffold-based drug design is an efficient strategy that starts with a core molecular structure known to interact with a target class, which is then decorated with various functional groups to achieve potency and selectivity.[2][8][9] The 7-fluoro-4-hydroxyquinolin-2(1H)-one scaffold offers several intrinsic advantages for kinase inhibitor design:

  • Bicyclic Core: The rigid quinolinone ring system effectively mimics the adenine region of ATP, providing a solid anchor within the kinase ATP-binding pocket.

  • Hydrogen Bonding: The 4-hydroxy and 2-one groups can act as key hydrogen bond donors and acceptors, forming critical interactions with the "hinge" region of the kinase, a highly conserved sequence that connects the N- and C-lobes of the enzyme.[10] This interaction is a hallmark of many successful Type I and Type II kinase inhibitors.

  • Fluorine Substitution: The fluorine atom at the 7-position is a strategic addition. Fluorine is a small, highly electronegative atom that can significantly alter a molecule's properties by:

    • Modulating pKa: Affecting the acidity/basicity of nearby functional groups.

    • Improving Metabolic Stability: Blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450).

    • Enhancing Binding Affinity: Through favorable electrostatic or hydrophobic interactions with the target protein.

  • Vectors for Diversification: The scaffold presents multiple positions (e.g., the N1 position and the aromatic ring) that can be readily functionalized to explore different sub-pockets of the kinase active site, thereby driving potency and selectivity.

Synthetic Strategy for Library Development

The generation of a diverse chemical library is the first step in exploring the potential of the scaffold. A common and effective approach involves a convergent synthesis strategy, where the core scaffold is first synthesized and then coupled with a variety of building blocks.

Workflow for Library Synthesis

G A 3-Fluoroaniline C Conrad-Limpach Cyclization A->C B Diethyl Malonate B->C D 7-Fluoro-4-hydroxyquinolin-2(1H)-one (Core Scaffold) C->D E Alkylation/Arylation at N1 Position (e.g., Mitsunobu, Buchwald-Hartwig) D->E G Further Functionalization (e.g., Suzuki, Sonogashira at other positions if modified) E->G I Diverse Library of Kinase Inhibitors E->I F Building Blocks R1 (Alkyl/Aryl Halides, Alcohols) F->E G->I H Building Blocks R2 (Boronic Acids, Alkynes) H->G

Caption: General synthetic workflow for diversifying the core scaffold.

Protocol 2.1: Synthesis of the Core Scaffold

This protocol describes a representative synthesis of the 7-fluoro-4-hydroxyquinolin-2(1H)-one core via a thermal cyclization reaction.

Materials:

  • 3-Fluoroaniline

  • Diethyl malonate

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 3-fluoroaniline (1.0 eq) and diethyl malonate (1.1 eq) in ethanol. Add a catalytic amount of concentrated HCl.

  • Reflux the mixture for 4-6 hours, collecting the water that is formed.

  • Once the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure to yield the intermediate enamine.

  • Cyclization: In a separate flask, heat diphenyl ether to 250 °C.

  • Add the crude enamine from the previous step portion-wise to the hot diphenyl ether. The reaction is typically vigorous.

  • Maintain the temperature at 250 °C for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Add hexane to the slurry to dilute the diphenyl ether and filter the solid product.

  • Wash the solid extensively with hexane and then with ethyl acetate to remove residual solvent and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., DMSO/water or DMF) to obtain pure 7-fluoro-4-hydroxyquinolin-2(1H)-one.[11][12]

  • Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Tier 1: In Vitro Biochemical Screening

The initial evaluation of the synthesized library involves determining the direct inhibitory activity of each compound against a panel of purified kinases. The goal is to identify "hits" and determine their half-maximal inhibitory concentration (IC₅₀).[13][14]

Workflow for In Vitro Screening

G A Synthesized Compound Library B Primary Screen (Single high concentration, e.g., 10 µM) A->B D Identify 'Hits' (>50% inhibition) B->D C Panel of Purified Kinases C->B E Dose-Response Assay (e.g., 10-point serial dilution) D->E F Calculate IC50 Values E->F G Determine Preliminary SAR F->G

Caption: Workflow for biochemical screening of the compound library.

Protocol 3.1: ADP-Glo™ Luminescence-Based Kinase Assay

This non-radioactive method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. It is a robust, high-throughput compatible assay.[15]

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Assay Buffer (containing MgCl₂, DTT, etc., optimized for the specific kinase)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the 384-well assay plates. Include positive (known inhibitor) and negative (DMSO only) controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase and its specific substrate in the appropriate kinase assay buffer.

  • Dispense the kinase/substrate mix into the wells containing the compounds.

  • Prepare a separate "no kinase" control to determine background signal.

  • ATP Addition: Prepare a solution of ATP in the assay buffer at a concentration near its Kₘ for the kinase. Add this solution to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature (or 30 °C) for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection (Step 1): Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation (Step 2): Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase back into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: IC₅₀ Values

Summarize the screening results in a clear, tabular format.

Compound IDR¹ GroupR² GroupKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
Scaffold HH>10,000>10,000>10,000
XYZ-001 3-Cl-PhenylMethyl528,5001,200
XYZ-002 4-MeO-PhenylMethyl254,300950
XYZ-003 3-Cl-PhenylEthyl150>10,0002,500
Positive Ctrl --152505,000

Tier 2: Kinome Profiling and Cellular Assays

Promising hits from the biochemical screen must be further characterized for selectivity and cellular activity.

Kinome Profiling

It is crucial to understand the selectivity of a lead compound across the entire human kinome to anticipate potential off-target effects.[16] Large-scale profiling services (e.g., KINOMEscan™, Eurofins DiscoverX) assess the binding of an inhibitor to hundreds of kinases at a fixed concentration.[17][18] The results are often visualized as a "kinome tree" or a selectivity score, providing a comprehensive view of the inhibitor's interaction landscape.[18][19]

Cellular Target Engagement

Confirming that the inhibitor can bind to its intended target within the complex environment of a living cell is a critical validation step.[20]

Protocol 4.2.1: Western Blot for Pathway Modulation

This protocol assesses whether the inhibitor can block the phosphorylation of a known downstream substrate of the target kinase in cells.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total target, phospho-target, total substrate, phospho-substrate, loading control like GAPDH)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free media for 4-6 hours if the pathway is activated by serum growth factors.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • If required, stimulate the pathway with the appropriate growth factor (e.g., EGF, HGF) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody (e.g., anti-phospho-ERK) overnight at 4 °C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity. A decrease in the phospho-substrate signal relative to the total substrate and loading control indicates on-target activity.

Cellular Proliferation Assay

This assay determines the functional consequence of kinase inhibition, measuring the compound's ability to halt the growth of cancer cells.[21]

Protocol 4.3.1: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Cancer cell line dependent on the target kinase pathway

  • Complete cell culture medium

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed a known number of cells (e.g., 3,000 cells/well) into a 96-well plate and allow them to adhere overnight.

  • Dosing: Add serial dilutions of the test compound to the wells. Include DMSO controls.

  • Incubation: Incubate the plates for 72 hours in a standard cell culture incubator.

  • Assay:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence on a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI₅₀) by plotting the percent viability versus the log of compound concentration.

Tier 3: In Vivo Efficacy Evaluation

Lead compounds with potent and selective activity in both biochemical and cellular assays are advanced to in vivo models to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[22]

Workflow for Preclinical Evaluation

G cluster_0 In Vitro & Cellular cluster_1 In Vivo Studies cluster_2 Outcome A Potent & Selective Lead Compound B Pharmacokinetic (PK) Profiling (Absorption, Distribution, Metabolism, Excretion) A->B C Tumor Xenograft Model (e.g., Human cancer cells in mice) B->C D Efficacy Study (Tumor Growth Inhibition) C->D E Pharmacodynamic (PD) Study (Target modulation in tumor tissue) C->E F Preclinical Candidate Nomination D->F E->F

Caption: The overall drug discovery cascade from a lead compound to a preclinical candidate.

A typical efficacy study involves implanting human tumor cells into immunocompromised mice.[23] Once tumors are established, the animals are treated with the test compound or a vehicle control. Tumor volume is measured over time to determine the extent of tumor growth inhibition. In parallel, PD studies can be performed where tumor tissues are collected at various time points after dosing to measure the level of target kinase inhibition (e.g., via Western blot or IHC), linking drug exposure to target modulation and efficacy.[22][24]

Conclusion

The 7-fluoro-4-hydroxyquinolin-2(1H)-one scaffold is a highly promising starting point for the development of novel kinase inhibitors. Its inherent drug-like properties and amenability to synthetic diversification provide a robust platform for generating potent and selective drug candidates. By following a structured discovery cascade—from rational library design and high-throughput biochemical screening to detailed cellular characterization and in vivo validation—researchers can efficiently explore the chemical space around this scaffold to identify next-generation targeted therapies.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Zhang, J., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications.
  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
  • Zhang, C., & Bollag, G. (2009). Scaffold-based design of kinase inhibitors for cancer therapy. PubMed.
  • Zhang, J., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io.
  • BenchChem. (n.d.). An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols.
  • Hoeflich, K. P., et al. (2010, January 6). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. PubMed.
  • Zhang, J., et al. (2021, October 25). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed.
  • Senger, J., et al. (n.d.). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI.
  • Revvity. (n.d.). In Vitro Kinase Assays.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Open Exploration Publishing. (n.d.). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18).
  • bioRxiv. (2018, November 17). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas.
  • Zhou, Y., et al. (2018, February 19). Advances in studies of tyrosine kinase inhibitors and their acquired resistance. PMC.
  • Iester, M., et al. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC.
  • Carles, M., et al. (2013, April 1). In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. PubMed Central.
  • Efficacy of clinical studies with tyrosine kinase inhibitors in a.... (n.d.). ResearchGate.
  • Schwartz, P. A., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Staton, K., et al. (2004, April 1). Pharmacodynamic evaluation of an indolyl quinolinone KDR/Flt-3 kinase inhibitor in normal healthy volunteers. AACR Journals.
  • Abdel-Wahab, R. I., et al. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.
  • Quinoline-based multi-kinase inhibitors approved by FDA. (n.d.). ResearchGate.
  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (n.d.).
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025, December 13).
  • Joisa, C. U., et al. (n.d.). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Sciety.
  • Narkwong, L., et al. (2023, May 23). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors.
  • (SYNTHESIS OF 7-SUBSTITUTED-4-HYDROXYQUINOLIN-2(1H)-ONE FOR ANTI- BACTERIAL AND ANTI-FUNGAL ACTIVITY). (2025, December 18). ResearchGate.
  • Oncolines B.V. (2024, October 19). Kinome Profiling.
  • Csonka, R., et al. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Joisa, C. U., et al. (2023, November 16). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (n.d.).
  • Wang, Y., et al. (2022, January 3). Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. PMC.
  • MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. (2025, August 1). Frontier in Medical and Health Research.
  • Misra, J., et al. (n.d.). A comprehensive review of protein kinase inhibitors for cancer therapy. PMC.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI.
  • Al-Ostoot, F. H., et al. (2020, July 4). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC - NIH.
  • Eissa, I. H., et al. (2021, June 18). Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. PubMed.
  • An updated review of small-molecule HPK1 kinase inhibitors (2016-present). (n.d.). PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 7-fluoro-4-hydroxy-2-quinolone

Welcome to the technical support guide for 7-fluoro-4-hydroxy-2-quinolone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-fluoro-4-hydroxy-2-quinolone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. The following question-and-answer format provides in-depth, field-proven insights and actionable protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: My 7-fluoro-4-hydroxy-2-quinolone won't dissolve in aqueous buffers like PBS. What is the underlying chemical reason for this, and what is the first step I should take?

A1: The poor aqueous solubility of 7-fluoro-4-hydroxy-2-quinolone is primarily due to its molecular structure. The quinolone core is a largely hydrophobic, bicyclic aromatic system. While the hydroxyl (-OH) and ketone (C=O) groups can participate in hydrogen bonding, the molecule's overall character is lipophilic. Furthermore, in neutral aqueous solutions (like PBS, typically pH 7.4), the compound exists predominantly in its neutral, non-ionized form, which minimizes its interaction with polar water molecules. Fluoroquinolones, as a class, often exhibit their lowest solubility around a neutral pH.[1][2]

Your first troubleshooting step should be to modulate the pH of your solvent. The 4-hydroxy-2-quinolone scaffold contains both a weakly acidic proton (at the hydroxyl group) and a weakly basic nitrogen atom in the quinoline ring.[3][4] By adjusting the pH, you can ionize the molecule, significantly enhancing its aqueous solubility.

  • Acidic Conditions (pH < 5): Lowering the pH will protonate the quinoline nitrogen, forming a cationic species that is more soluble in water.

  • Basic Conditions (pH > 10): Raising the pH will deprotonate the hydroxyl group, forming an anionic species that is also more soluble in water.

Many fluoroquinolones exhibit a characteristic "U"-shaped pH-solubility profile, with the lowest solubility observed near their isoelectric point (neutral pH) and significantly higher solubility in acidic or alkaline conditions.[1]

Q2: I need to prepare a stock solution for cell culture assays. Which organic solvents are recommended, and what are the best practices for preparing and storing these solutions?

A2: For creating a concentrated stock solution, water-miscible organic solvents are the preferred choice. The most commonly used and recommended solvents are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Recommended Solvents for Stock Solutions:

SolventTypical Starting ConcentrationNotes & Best Practices
DMSO 5 mg/mLThe most common choice due to its high solubilizing power and compatibility with most cell culture assays at low final concentrations (typically ≤0.5%). Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your final assay medium. Always use anhydrous, high-purity DMSO. Store stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
DMF 2 mg/mLA strong alternative to DMSO. It is also highly polar and effective at dissolving quinolones. Similar to DMSO, keep the final concentration in cell culture media low. Storage and handling best practices are the same as for DMSO.
Ethanol 5 mg/mLCan be effective, but may not achieve the same high concentrations as DMSO or DMF. Ensure the final concentration of ethanol in the culture medium is not cytotoxic.

Protocol for Stock Solution Preparation:

  • Weigh the desired amount of 7-fluoro-4-hydroxy-2-quinolone powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO (or other selected solvent) to achieve the target concentration.

  • Vortex thoroughly for 1-2 minutes.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Once fully dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the organic solvent (e.g., PTFE).

  • Dispense into small, single-use aliquots and store at -20°C or -80°C.

Troubleshooting Guide

Problem 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture medium.

This is a common issue when a drug is highly soluble in an organic solvent but poorly soluble in water. The abrupt change in solvent polarity causes the compound to crash out of solution.

Causality Workflow Diagram

G A Start: Poorly Soluble Compound B Is pH modification a viable option for the route of administration? A->B C Use pH-adjusted aqueous vehicle (e.g., citrate buffer for acidic, carbonate for basic) B->C Yes D Explore other strategies B->D No E Co-solvent Systems (e.g., PEG400/Ethanol/Water) D->E F Surfactant-based Systems (e.g., Micellar solutions with Cremophor® EL or Tween® 80) D->F G Lipid-Based Formulations (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems) D->G H Particle Size Reduction (e.g., Nanosuspensions) D->H

Sources

Optimization

Minimizing side products in 3-fluoroaniline cyclization

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-fluoroaniline as a key intermediate in cyclizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-fluoroaniline as a key intermediate in cyclization reactions. The presence of the fluorine substituent, while often desirable in the final product, introduces specific challenges, particularly concerning regioselectivity and reaction efficiency. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you minimize side products and optimize your synthetic outcomes.

Troubleshooting Guide: Common Cyclization Reactions

This section addresses specific problems encountered during the most common cyclization reactions involving 3-fluoroaniline. The advice is presented in a question-and-answer format to directly tackle experimental challenges.

1. Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for creating the indole scaffold from a phenylhydrazine and a carbonyl compound under acidic conditions.[1] However, with 3-fluorophenylhydrazine (derived from 3-fluoroaniline), the formation of regioisomeric indole products is a primary challenge.

Q1: My Fischer indole synthesis with 3-fluorophenylhydrazine is producing a mixture of 4-fluoroindole and 7-fluoroindole. Why is this happening and how can I control the selectivity?

A1: This is the most common issue when using a meta-substituted phenylhydrazine. The formation of two regioisomers arises from the two possible sites for the intramolecular electrophilic attack during the key cyclization step of the reaction mechanism.

Mechanistic Insight: The Fischer synthesis proceeds via a phenylhydrazone intermediate, which tautomerizes to an enehydrazine.[1] After protonation, a[2][2]-sigmatropic rearrangement occurs, followed by the crucial cyclization step where the enamine nitrogen attacks the aromatic ring. For 3-fluorophenylhydrazine, this attack can occur at either the C2 or C6 position of the aniline ring.

  • Attack at C2: This is sterically unhindered but electronically disfavored. The electron-withdrawing inductive effect of the fluorine atom at C3 deactivates the adjacent C2 position, making it less nucleophilic. This pathway leads to the 4-fluoroindole product.

  • Attack at C6: This position is less deactivated by the meta-fluorine substituent. Therefore, this pathway is electronically favored and typically leads to the major product, 7-fluoroindole .

The diagram below illustrates these competing pathways.

Fischer_Indole_Cyclization cluster_start Intermediate after [3,3]-Rearrangement cluster_pathways Competing Cyclization Pathways cluster_products Regioisomeric Products Intermediate Diimine Intermediate (from 3-Fluorophenylhydrazine) C2_Attack Electrophilic Attack at C2 (Electronically Disfavored) Intermediate->C2_Attack Path A C6_Attack Electrophilic Attack at C6 (Electronically Favored) Intermediate->C6_Attack Path B Product_4F 4-Fluoroindole C2_Attack->Product_4F Forms undesired isomer Product_7F 7-Fluoroindole (Major Product) C6_Attack->Product_7F Forms desired isomer

Caption: Competing cyclization pathways in the Fischer synthesis of fluoroindoles.

Troubleshooting & Optimization: Controlling the ratio of these isomers depends heavily on the choice of acid catalyst and reaction conditions, which can influence the transition state energies of the two pathways.[3]

Catalyst TypeTypical Selectivity (7-F / 4-F)Rationale & Comments
Brønsted Acids (e.g., H₂SO₄, PPA)Moderate to GoodHarsh conditions can sometimes lower selectivity due to higher energy input overcoming the subtle electronic preference. Polyphosphoric acid (PPA) is often a good starting point.[4]
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂)Good to ExcellentLewis acids coordinate differently to the intermediates, often enhancing the inherent electronic preference for attack at the C6 position. ZnCl₂ is a classic choice that often improves regioselectivity.[1][3]
Microwave Irradiation VariableCan dramatically shorten reaction times, which may favor the kinetically preferred product. Often used with milder acid catalysts.[5]

Recommendation: Start with a Lewis acid catalyst like zinc chloride (ZnCl₂) in a solvent such as toluene. If yields are low, consider a more robust Brønsted acid like polyphosphoric acid, but monitor the isomer ratio carefully.

Q2: My reaction is sluggish and requires high temperatures, resulting in significant tar formation and a low yield of the desired indole. What can I do?

A2: The electron-withdrawing nature of fluorine deactivates the aromatic ring, making the key electrophilic cyclization step more difficult than for aniline itself. This often necessitates harsher conditions, which can lead to decomposition and polymerization side products.[6]

Troubleshooting & Optimization:

  • Catalyst Choice: Ensure you are using a sufficiently strong acid catalyst. Polyphosphoric acid (PPA) is often effective as it serves as both the catalyst and the reaction medium.[4]

  • Milder, Modern Methods: If classical methods fail, consider alternative protocols designed for challenging substrates:

    • Buchwald-Hartwig Modification: This palladium-catalyzed approach couples an aryl bromide with a hydrazone.[1] It operates under different mechanistic principles and avoids the harsh acidic conditions of the classical Fischer synthesis.

    • Microwave-Assisted Synthesis: Using microwave heating can accelerate the reaction significantly, often allowing for lower overall temperatures and shorter reaction times, which minimizes byproduct formation.[7]

2. Skraup Quinoline Synthesis

The Skraup synthesis is a classic method for producing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[8] The reaction is notoriously exothermic and, with 3-fluoroaniline, yields a mixture of regioisomeric fluoroquinolines.

Q1: I am trying to synthesize fluoroquinoline from 3-fluoroaniline and my primary products are a mixture of 5-fluoroquinoline and 7-fluoroquinoline. How can I improve the yield of the 7-fluoro isomer?

A1: Similar to the Fischer indole synthesis, this regiochemical outcome is dictated by the electronics of the substituted aromatic ring during the intramolecular electrophilic cyclization step.

Mechanistic Insight: The reaction proceeds by the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, and then an acid-catalyzed electrophilic cyclization onto the aromatic ring.[9]

  • The activating, ortho-, para-directing amino group strongly favors cyclization at positions 2 and 6 (ortho) and 4 (para).

  • The deactivating, ortho-, para-directing fluorine atom at C3 complicates this by deactivating positions 2 and 4.

  • Pathway to 7-Fluoroquinoline: Cyclization at C6 is favored. This position is para to the strongly activating amino group and is least affected electronically by the meta-fluorine atom.

  • Pathway to 5-Fluoroquinoline: Cyclization at C2 is electronically and sterically less favored but still possible. It is ortho to the activating amino group but also ortho to the deactivating fluorine.

Skraup_Cyclization cluster_cyclization Intramolecular Electrophilic Cyclization Start 3-Fluoroaniline + Acrolein Intermediate Attack_C6 Attack at C6 (Para to -NHR, Favored) Start->Attack_C6 Path A Attack_C2 Attack at C2 (Ortho to -NHR, Disfavored) Start->Attack_C2 Path B Product_7FQ 7-Fluoroquinoline (Thermodynamic Product) Attack_C6->Product_7FQ Product_5FQ 5-Fluoroquinoline (Kinetic Product) Attack_C2->Product_5FQ

Caption: Regiochemical pathways in the Skraup synthesis with 3-fluoroaniline.

Troubleshooting & Optimization: The 7-fluoro isomer is generally the more thermodynamically stable product. Therefore, reaction conditions that allow for equilibrium to be reached will favor its formation.

  • Increase Reaction Time/Temperature: Carefully increasing the reaction time or temperature can help favor the formation of the more stable 7-fluoroquinoline isomer. However, this must be balanced against the risk of increased decomposition.

  • Moderators: The Skraup reaction is famously exothermic.[9] Adding a moderator like ferrous sulfate (FeSO₄) is crucial. It helps to control the reaction rate, preventing runaway reactions and tar formation, which indirectly improves the yield and purity of the desired products.[8][10]

  • Oxidizing Agent: While nitrobenzene is traditional, it can lead to violent reactions. Using a milder or more controlled oxidizing agent, such as arsenic acid or the iron salt of m-nitrobenzenesulfonic acid, can result in a smoother reaction profile.[8][10]

Frequently Asked Questions (FAQs)

Q: What is the best general strategy for purifying mixtures of fluoro-aromatic isomers?

A: Separating regioisomers like 4/7-fluoroindoles or 5/7-fluoroquinolines can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. Use a high-quality silica gel with a shallow solvent gradient. A non-polar/polar solvent system like Hexane/Ethyl Acetate or Toluene/Acetone is a good starting point. You may need to screen several systems to find one with optimal separation.

  • Recrystallization: If the crude product is solid and one isomer is significantly more abundant, fractional recrystallization can be highly effective. Test a range of solvents to find one where the desired isomer has lower solubility, especially upon cooling.

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative reverse-phase HPLC is an excellent, albeit more costly, option.

Q: Are there any modern, greener alternatives to these classical cyclization reactions?

A: Yes, the field of synthetic chemistry is continually evolving. For indole synthesis, methods involving photoredox catalysis have been developed for synthesizing 3-fluoroindoles under milder conditions.[11] For quinolines, syntheses promoted by eco-friendly catalysts in aqueous media are being explored to move away from the harsh conditions of the Skraup reaction.[12] Researchers are encouraged to review recent literature for catalytic or one-pot procedures that may offer higher selectivity and a better environmental profile.[13][14]

Experimental Protocols
Protocol 1: Optimized Fischer Indole Synthesis for 7-Fluoroindole

This protocol is optimized for regioselectivity by using a Lewis acid catalyst.

Materials:

  • 3-Fluorophenylhydrazine hydrochloride

  • Cyclohexanone (or other desired ketone)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, suspend 3-fluorophenylhydrazine hydrochloride (1.0 eq) in toluene. Add the ketone (1.1 eq) and stir the mixture at room temperature for 1-2 hours until TLC analysis indicates the consumption of the starting material.

  • Cyclization: To the hydrazone mixture, add anhydrous zinc chloride (1.5 eq) in one portion. Equip the flask with a reflux condenser.

  • Heating: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Workup: Cool the reaction mixture to room temperature. Carefully pour it into a beaker containing a stirred, saturated solution of NaHCO₃ to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to separate the 7-fluoroindole from the minor 4-fluoroindole isomer.

Protocol 2: Moderated Skraup Synthesis for 7-Fluoroquinoline

This protocol incorporates a moderator to ensure a controlled reaction.[9][10]

Materials:

  • 3-Fluoroaniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (as oxidizing agent and solvent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Water

  • 40% Sodium hydroxide (NaOH) solution

  • Steam distillation apparatus

Procedure:

  • Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3-fluoroaniline (1.0 eq), nitrobenzene (2.0 eq), and anhydrous glycerol (3.0 eq).

  • Acid Addition: Cool the flask in an ice bath. Slowly and carefully, with vigorous stirring, add concentrated sulfuric acid (2.5 eq).

  • Moderator: Once the acid is added, add ferrous sulfate heptahydrate (0.1 eq) to the mixture.

  • Heating: Gently heat the mixture in an oil bath to 140-150 °C. The reaction is exothermic; be prepared to remove the heat source if the reaction becomes too vigorous. Maintain this temperature for 3-4 hours.[9]

  • Workup: Allow the mixture to cool. Cautiously dilute with water. Make the solution strongly alkaline by slowly adding a 40% NaOH solution while cooling the flask.

  • Purification: Set up for steam distillation. Steam distill the mixture to isolate the crude product (a mixture of nitrobenzene and fluoroquinoline isomers). Separate the organic layer, dry it, and purify by vacuum distillation or column chromatography to isolate the 7-fluoroquinoline.

References
  • Bischler–Möhlau indole synthesis - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

  • Bischler-Möhlau indole synthesis - Semantic Scholar. (n.d.). Retrieved February 12, 2026, from [Link]

  • Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. (n.d.). Retrieved February 12, 2026, from [Link]

  • Bischler-Möhlau indole synthesis - chemeurope.com. (n.d.). Retrieved February 12, 2026, from [Link]

  • Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors - SciSpace. (n.d.). Retrieved February 12, 2026, from [Link]

  • A three-component Fischer indole synthesis - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved February 12, 2026, from [Link]

  • Fischer indole synthesis - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Skraup reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis of 3-Fluoroindoles via Photoredox Catalysis - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. (n.d.). Retrieved February 12, 2026, from [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved February 12, 2026, from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

Troubleshooting

Optimizing thermal cyclization temperature for fluoroquinolones

This is a specialized Technical Support Guide designed for organic chemists and process engineers working on fluoroquinolone synthesis. It addresses the critical "Thermal Cyclization" step (Gould-Jacobs type) and the spe...

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Guide designed for organic chemists and process engineers working on fluoroquinolone synthesis. It addresses the critical "Thermal Cyclization" step (Gould-Jacobs type) and the specific handling of the benzoyl malonate precursor mentioned.

Ticket Subject: Optimizing Thermal Cyclization & Decarboxylation Parameters

Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Reference Intermediate: Diethyl 2-(2-chloro-4-fluoro-5-nitrobenzoyl)malonate

Executive Summary: The Thermal Window

Thermal cyclization in quinolone synthesis is a "Goldilocks" process. It relies on a high-temperature electrocyclic ring closure (typically 240°C – 260°C ) to form the quinolone core.

  • Too Low (< 230°C): The reaction stalls at the anilidomethylenemalonate or enamino-ester intermediate. Conversion is incomplete.

  • Too High (> 280°C): You risk C3-decarboxylation (loss of the essential carboxylate group) and polymerization (tar formation).

  • Critical Variable: For your specific intermediate (diethyl 2-(2-chloro-4-fluoro-5-nitrobenzoyl)malonate), you must distinguish between the decarboxylation of the malonate (Step A) and the cyclization of the quinolone ring (Step B). These occur at vastly different temperatures.

Process Workflow & Logic

The following diagram illustrates the critical temperature zones for converting your benzoyl malonate precursor into the final quinolone core.

QuinoloneSynthesis Precursor Benzoyl Malonate (Your Starting Material) Inter1 Benzoyl Acetate Precursor->Inter1 Step A: Acidic Decarboxylation Temp: 100-115°C (Refluxing Water/Toluene) Inter2 Enamino Ester (Cyclization Precursor) Inter1->Inter2 + Orthoformate/Amine Temp: 100-140°C Product Quinolone Core (Product) Inter2->Product Step B: Thermal Cyclization Temp: 250-260°C Solvent: Dowtherm A Byproduct Decarboxylated Impurity (C3-H) Inter2->Byproduct Overheating (>280°C) Product->Byproduct Prolonged Heat

Figure 1: Thermal progression from malonate precursor to quinolone. Note the distinct temperature jump between Step A (Precursor preparation) and Step B (Ring closure).

Troubleshooting Module: Thermal Cyclization (Step B)

This section assumes you have already converted the malonate to the enamino-ester and are attempting the final ring closure.

Issue 1: Incomplete Conversion (Starting Material Remains)

Symptom: HPLC shows significant uncyclized enamine after 2 hours.

  • Root Cause: The activation energy for the electrocyclic ring closure is high (~30 kcal/mol). If the internal temperature (not just the bath) is below 245°C, the reaction rate is negligible.

  • Solution:

    • Switch Solvent: Ensure you are using Dowtherm A (Diphenyl ether/Biphenyl eutectic, BP 257°C). Standard solvents like Toluene (BP 110°C) or Xylene (BP 140°C) are insufficient for thermal cyclization; they require a Lewis Acid catalyst if used.

    • Distill Byproducts: The reaction eliminates ethanol. If ethanol remains in the flask, it depresses the internal temperature and pushes the equilibrium backward. Use a Dean-Stark trap or open distillation head to remove ethanol continuously [1].

Issue 2: Low Yield & "Tar" Formation

Symptom: Dark black reaction mixture; yield < 50%; difficult workup.

  • Root Cause: Oxidation and polymerization of the amino-acrylate intermediate. This is common if the reaction is run in air or if localized overheating occurs.

  • Solution:

    • Degassing: Sparge the solvent with Nitrogen/Argon for 20 minutes before heating. Run the reaction under inert atmosphere.

    • Dilution: High concentration promotes intermolecular polymerization. Maintain concentration below 0.5 M .

    • Addition Protocol: Do not mix everything cold and heat up. Heat the Dowtherm A to 255°C first, then add the enamino-ester (dissolved in a minimum volume of warm solvent) dropwise. This ensures "instant" cyclization and minimizes residence time of the fragile intermediate [2].

Issue 3: Decarboxylation (Loss of C3-COOH)

Symptom: Mass spec shows [M-44] peak; Product is 4-H-quinolone, not 4-oxo-3-carboxylate.

  • Root Cause: Temperature > 280°C or presence of water at high temperatures.

  • Solution:

    • Strict Temp Control: Calibrate your internal probe. Maintain 255°C ± 2°C .

    • Dry Conditions: While the reaction produces ethanol, the presence of water facilitates hydrolysis and subsequent decarboxylation of the ester. Ensure reagents are dry.[1]

Specific Protocol: Handling the Benzoyl Malonate Precursor

Your specific intermediate, diethyl 2-(2-chloro-4-fluoro-5-nitrobenzoyl)malonate, requires a pre-processing step before it can undergo Gould-Jacobs cyclization.

Step A: Decarboxylation to Benzoyl Acetate

Do not heat this malonate directly to 250°C. It will decompose uncontrollably.

  • Reagents: Water (2.0 eq), p-Toluenesulfonic acid (cat.), Toluene (Solvent).

  • Temperature: 110°C (Reflux) .

  • Endpoint: Cessation of CO2 evolution.

  • Product: Ethyl 2-(2-chloro-4-fluoro-5-nitrobenzoyl)acetate.

Step B: Thermal Cyclization of the Enamine

Once you have converted the acetate to the enamine (via orthoformate/amine), use this protocol:

ParameterSpecificationNotes
Solvent Dowtherm A Essential for reaching 257°C BP.
Concentration 0.1 – 0.2 MHigh dilution prevents polymerization.
Temperature 250°C – 255°C Internal temperature.
Time 30 – 60 minsMonitor by HPLC. Stop immediately upon completion.
Workup Cool to 80°C, add Hexane/HeptaneProduct usually precipitates as the solution cools.
Alternative: The "Grohe-Heitzer" Warning

For 2,4-dichloro-5-fluoro intermediates, the Base-Catalyzed Cyclization (using K2CO3 or NaH in DMF at 80-100°C) is often superior to Thermal Cyclization [3].

  • Why? It proceeds via Nucleophilic Aromatic Substitution (SnAr) displacing the Chlorine/Fluorine, rather than the thermal electrocyclic pathway.

  • Recommendation: If thermal cyclization yields are consistently low (<40%), switch to the base-catalyzed route (K2CO3, DMF, 120°C).

FAQ: Rapid-Fire Troubleshooting

Q: Can I use solvent-free neat heating? A: Technically yes, but it is dangerous for scale-up. Heat transfer is poor, leading to "hot spots" that cause charring. Dowtherm A acts as a heat sink to moderate the energy.

Q: My product is precipitating during the reaction. A: This is actually good. The quinolone is less soluble than the intermediate. However, ensure efficient stirring to prevent the solids from burning on the flask walls.

Q: Can I use Microwave irradiation? A: Yes. Microwave heating to 280°C for 5-10 minutes often gives higher yields than conventional heating because it minimizes the time the product is exposed to thermal stress [4].

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[2] Link

  • Grohe, K., & Heitzer, H. (1987).[3] Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(1), 29-37.[3] Link

  • Mitscher, L. A. (2005). Structure-Activity Relationships of Fluoroquinolones. Chemical Reviews, 105(2), 559–592. Link

  • Pommier, A., et al. (1999). Microwave-assisted Gould–Jacobs reaction.[1][4] Tetrahedron Letters, 40(51), 9025-9028. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Crystallographic &amp; Structural Profiling of 7-Fluoro-4-hydroxyquinolin-2(1H)-one

Executive Summary Subject: 7-Fluoro-4-hydroxyquinolin-2(1H)-one (CAS: 70500-72-0) Class: Fluorinated Quinolinone Scaffold Primary Application: Fragment-based drug discovery (FBDD) for kinase and PARP inhibitors; syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 7-Fluoro-4-hydroxyquinolin-2(1H)-one (CAS: 70500-72-0) Class: Fluorinated Quinolinone Scaffold Primary Application: Fragment-based drug discovery (FBDD) for kinase and PARP inhibitors; synthetic intermediate for fluoroquinolone antibiotics.

This guide provides a technical comparison of the 7-fluoro-4-hydroxyquinolin-2(1H)-one solid-state structure against its non-fluorinated parent analog, 4-hydroxyquinolin-2(1H)-one . It focuses on the critical crystallographic features—tautomeric preference, hydrogen bonding networks, and fluorine-mediated packing interactions—that define its performance in drug development pipelines.

Structural & Crystallographic Analysis[1][2][3][4][5][6][7]

Tautomeric Preference in the Solid State

A critical "performance" metric for this scaffold is its tautomeric stability. While the compound can theoretically exist in multiple forms (enol/keto), X-ray crystallographic data for the 4-hydroxyquinolin-2-one class confirms a strong preference for the 2(1H)-one (keto) tautomer in the solid state.

  • The Product (7-Fluoro): The C7-fluorine atom exerts an inductive electron-withdrawing effect (-I), which slightly increases the acidity of the N1-proton and the 4-hydroxyl group compared to the non-fluorinated parent. However, it does not disrupt the global preference for the 2-oxo form, ensuring structural homogeneity in formulations.

  • The Alternative (Enol forms): 2,4-dihydroxyquinoline forms are energetically disfavored in the crystal lattice due to the loss of the stable amide resonance and favorable N-H...O hydrogen bonding networks.

Diagram 1: Tautomeric Equilibrium & Solid-State Selection

This diagram illustrates the thermodynamic selection of the 2(1H)-one form during crystallization.

TautomerSelection Solution Solution Phase (Fast Equilibrium) T1 Tautomer A: 2,4-Dihydroxyquinoline (Enol-Enol) Solution->T1 Minor T2 Tautomer B: 4-Hydroxyquinolin-2(1H)-one (Keto-Enol) Solution->T2 Major T3 Tautomer C: Quinoline-2,4-dione (Keto-Keto) Solution->T3 Trace Cryst Crystallization Event (Lattice Energy Minimization) T1->Cryst T2->Cryst T3->Cryst Solid Final Solid Form: 7-Fluoro-4-hydroxyquinolin-2(1H)-one (Stabilized by Intermolecular H-Bonds) Cryst->Solid Selects Tautomer B

Caption: Thermodynamic selection pathway favoring the 4-hydroxy-2-oxo tautomer during the transition from solution to solid state.

Comparative Structural Metrics

The introduction of the fluorine atom at position 7 alters the physicochemical profile compared to the standard non-fluorinated scaffold.

FeatureStandard (4-hydroxyquinolin-2(1H)-one)Product (7-Fluoro-4-hydroxyquinolin-2(1H)-one)Impact on Performance
Crystal System Typically Monoclinic (

)
Monoclinic or Triclinic (Predicted)Similar packing efficiency; 7-F may induce slight unit cell expansion.
H-Bond Motif

Centrosymmetric Dimers

Dimers + C-F...H interactions
Enhanced Stability: F-atom acts as a weak acceptor, creating secondary stabilizing networks.
C7 Substituent Hydrogen (Van der Waals radius ~1.2 Å)Fluorine (Van der Waals radius ~1.47 Å)Steric Blockade: Blocks metabolic oxidation at C7; alters packing density.
Electronic Surface Uniform electron density on benzenoid ringHigh electronegativity at C7Binding Affinity: Creates a distinct dipole vector useful for specific pocket targeting in SBDD.
Melting Point > 300 °C (Decomp)Typically Higher / SharpPurity Indicator: Fluorine substitution often rigidifies the lattice, raising thermal stability.
Intermolecular Interactions

In the crystal structure, the 7-fluoro-4-hydroxyquinolin-2(1H)-one molecules organize primarily through strong N-H...O hydrogen bonds involving the cis-amide functionality.

  • Primary Interaction:

    
     intermolecular hydrogen bond (Distance ~1.8–2.0 Å). This forms the characteristic "ribbon" or "dimer" motif.
    
  • Secondary Interaction (Fluorine Effect): The C7-F atom engages in weak

    
     or 
    
    
    
    interactions with adjacent aromatic rings. This interaction is absent in the non-fluorinated alternative and contributes to a unique packing arrangement that can improve density and stability against humidity.

Experimental Protocols for Data Validation

To validate the structural integrity of your specific batch of 7-fluoro-4-hydroxyquinolin-2(1H)-one, follow this self-validating crystallographic workflow.

Crystal Growth Protocol

Objective: Obtain single crystals suitable for X-ray diffraction.

  • Solvent Selection: Prepare a saturated solution using DMF or DMSO (due to low solubility in alcohols).

  • Method: Slow evaporation or solvent diffusion.

    • Diffusion Setup: Dissolve 20 mg of product in 1 mL DMSO. Layer carefully with 3 mL of Ethanol or Water in a narrow tube.

  • Conditioning: Store in a vibration-free environment at 25°C for 3-7 days.

  • Harvesting: Select colorless, block-like crystals. Avoid needles if possible (often indicate twinning).

X-Ray Data Collection & Refinement[4]
  • Temperature: Collect data at 100 K (cryo-cooling) to minimize thermal motion of the fluorine atom.

  • Resolution: Aim for < 0.8 Å resolution to accurately resolve the C-F bond length (~1.35 Å) and distinguish it clearly from C-H or C-OH.

  • Refinement Strategy:

    • Locate the Fluorine atom early in the difference Fourier map.

    • Refine F with anisotropic displacement parameters.

    • Verify the H-atom positions on N1 and O4 (hydroxyl) using difference maps to confirm the tautomeric state (2-one, 4-hydroxy).

Diagram 2: Structural Determination Workflow

This diagram outlines the logical flow for validating the compound's structure.

XRD_Workflow cluster_check Quality Control Gates Sample Raw Sample (7-Fluoro-4-hydroxy...) Growth Crystal Growth (DMSO/EtOH Diffusion) Sample->Growth Saturation XRD X-Ray Diffraction (Mo or Cu Source, 100K) Growth->XRD Selection Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Data Reduction Refine Refinement (Anisotropic F, H-bond check) Solve->Refine Model Building Validate Validation (Check Tautomer & F-occupancy) Refine->Validate R-factor < 5%

Caption: Step-by-step workflow for generating and validating crystallographic data for the product.

Performance in Drug Discovery (SBDD)

When used as a scaffold in Structure-Based Drug Design, the 7-fluoro analog offers distinct advantages over the non-fluorinated alternative:

  • Metabolic Blocking: The C7 position in quinolines is a "soft spot" for metabolic oxidation (hydroxylation). The C-F bond is metabolically stable, extending the half-life of derivatives built on this scaffold.

  • Electrostatic Matching: In kinase active sites, the 7-F atom can target specific backbone amides or water networks that a simple hydrogen cannot, potentially improving

    
     values by orders of magnitude.
    
  • Lipophilicity Modulation: The fluorine atom increases

    
     moderately, improving membrane permeability without the solubility penalty often seen with chlorine or bromine substitutions.
    

References

  • Tautomerism of 4-Hydroxy-2-quinolones

    • Study confirming the predominance of the keto form in solid-st
    • Source: ResearchGate.

  • General Fluoro-hydroxyquinoline Properties

    • Technical guide on the physicochemical properties of fluoro-hydroxyquinolines.
    • Source: BenchChem.[1]

  • X-Ray Powder Diffraction of Fluoroquinolones

    • Methodology for identifying crystalline phases in this chemical class.
    • Source: Acta Pharmaceutica.[2]

  • Structural Analogues (7-hydroxy-4-methylquinolin-2(1H)-one)

    • Comparative crystal structure d
    • Source: Indian Journal of Chemistry.[3] [3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-fluoro-4-hydroxyquinolin-2(1H)-one

Executive Summary & Substance Identification 7-Fluoro-4-hydroxyquinolin-2(1H)-one (often referred to as 7-Fluoro-4-hydroxy-2-quinolone ) is a critical heterocyclic intermediate used primarily in the synthesis of fluoroqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Identification

7-Fluoro-4-hydroxyquinolin-2(1H)-one (often referred to as 7-Fluoro-4-hydroxy-2-quinolone ) is a critical heterocyclic intermediate used primarily in the synthesis of fluoroquinolone antibiotics. Its handling requires strict adherence to safety protocols due to its potential for severe irritation and respiratory sensitization.

This guide moves beyond generic safety advice, providing a self-validating operational framework for handling this specific halogenated heterocycle.

Chemical Identity & Physical Properties
PropertyDetail
Chemical Name 7-Fluoro-4-hydroxyquinolin-2(1H)-one
Synonyms 7-Fluoro-2,4-dihydroxyquinoline; 7-Fluoro-4-hydroxy-2-quinolone
CAS Number Note: Often indexed under tautomeric forms.[1]391-78-6 (Generic 4-hydroxy-2-quinolone core reference) or specific derivative CAS depending on hydration/salt form. Verify specific lot COA.
Molecular Formula C₉H₆FNO₂
Physical State Off-white to pale yellow powder
Solubility Low in water; Soluble in DMSO, DMF, and aqueous bases (NaOH).

Risk Assessment & Hazard Profiling (GHS)

This compound exhibits the classic hazard profile of halogenated quinolone intermediates. It is not just a nuisance dust; it is a bioactive scaffold capable of interacting with biological membranes.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4]

  • Serious Eye Damage/Irritation: Category 1/2A (Risk of serious damage due to acidity/phenolic nature).

  • STOT-SE: Category 3 (Respiratory tract irritation).[4]

Critical Insight: The fluorine substitution at position 7 increases the lipophilicity and metabolic stability of the ring system, potentially enhancing skin absorption compared to non-fluorinated analogs.

Personal Protective Equipment (PPE) Strategy

Do not default to "standard lab PPE." The selection below is based on the chemical's physical form (fine dust) and chemical properties (halogenated organic).[5]

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 or P100 Respirator (if outside hood)The primary vector of exposure is inhalation of airborne particulates during weighing. A P100 provides 99.97% filtration efficiency against oily/non-oily particulates.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Defense: Fluorinated organics can permeate thin latex. Nitrile offers superior resistance. Double gloving creates a "sacrificial layer" for the outer glove.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders that can drift around lenses. Goggles provide a complete seal against dust ingress.
Body Tyvek® Lab Coat or ApronCotton coats can trap dust in fibers, creating a secondary exposure source. Non-woven materials (Tyvek) repel particulates.

Operational Handling Workflow

The following workflow is designed to minimize the "Dust Generation Potential" (DGP).

HandlingWorkflow cluster_safety Critical Safety Checkpoints Start Start: Weighing Control Engineering Control: Fume Hood / Powder Hood Start->Control Place Balance Inside Transfer Solvent Addition (DMSO/DMF) Control->Transfer Add Solvent Slowly Reaction Reaction Setup (Closed System) Transfer->Reaction Dissolve Completely Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Figure 1: Safe Handling Workflow minimizing dust exposure.

Step-by-Step Protocol
  • Engineering Control Setup:

    • Perform all weighing operations inside a certified chemical fume hood or a powder containment hood.

    • Airflow Check: Ensure face velocity is between 80–100 fpm. Turbulence above 120 fpm can disperse the powder.

  • Weighing & Transfer:

    • Use an anti-static gun if available to neutralize static charge on the powder, preventing "fly-away" particles.

    • Technique: Weigh into a tared vial, cap the vial immediately, and then remove from the balance. Do not transport open spatulas across the lab bench.

  • Solubilization:

    • Add solvent (DMSO, DMF, or aqueous base) to the solid, not the reverse. This suppresses dust generation immediately upon wetting.

    • Note: The solution may generate mild heat (exothermic solvation). Allow to cool before sealing.

  • Spill Management:

    • Dry Spill: Do not sweep. Use a HEPA vacuum or wet-wipe method (damp paper towel) to avoid aerosolization.

    • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is an oxidizer-compatible mix.

Waste Disposal & Deactivation

Proper disposal is legally mandated and environmentally critical for halogenated compounds.

WasteDisposal WasteGen Waste Generation Decision Is it Solid or Liquid? WasteGen->Decision SolidWaste Solid Waste Decision->SolidWaste Solid (Powder/Contaminated PPE) LiquidWaste Liquid Waste Decision->LiquidWaste Mother Liquor/Solvent SolidBin Solid Hazardous Waste Bin (Double Bagged) SolidWaste->SolidBin HalogenCheck Contains Halogens? LiquidWaste->HalogenCheck HaloStream Stream A: Halogenated Organic (High Temp Incineration) HalogenCheck->HaloStream Yes (F, Cl, Br, I) NonHaloStream Stream B: Non-Halogenated (Fuel Blending) HalogenCheck->NonHaloStream No

Figure 2: Decision tree for segregating halogenated waste.

Disposal Protocol
  • Categorization: 7-Fluoro-4-hydroxyquinolin-2(1H)-one is a Halogenated Organic .

  • Segregation: NEVER mix with non-halogenated solvents (like Acetone/Ethanol) unless the entire container is labeled as halogenated. Mixing increases disposal costs significantly.

  • Container Labeling:

    • Label: "Hazardous Waste - Halogenated Organic."

    • Constituents: "7-Fluoro-4-hydroxyquinolin-2(1H)-one, DMSO (or solvent used)."

    • Hazard Checkbox: Toxic, Irritant.

References

  • PubChem. (n.d.). 7-Fluoro-4-hydroxy-2-quinolone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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